Product packaging for Lagunamine(Cat. No.:)

Lagunamine

Cat. No.: B14029568
M. Wt: 340.4 g/mol
InChI Key: ZRLPIWDSOJCSDR-NYIPXNJDSA-N
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Description

Lagunamine is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3 B14029568 Lagunamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

methyl (1S,11S,17R,18R)-18-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O3/c1-11(23)15-12-7-9-22-10-8-20(18(15)22)13-5-3-4-6-14(13)21-17(20)16(12)19(24)25-2/h3-6,11-12,15,18,21,23H,7-10H2,1-2H3/t11-,12-,15+,18+,20+/m0/s1

InChI Key

ZRLPIWDSOJCSDR-NYIPXNJDSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)O

Canonical SMILES

CC(C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)O

Origin of Product

United States

Foundational & Exploratory

Lagunamine: A Technical Overview of an Alstonia Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagunamine, an alkaloid identified as an isomer of 19-hydroxytubotaiwine, is a natural product isolated from the leaves of Alstonia scholaris. This plant, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active indole alkaloids. While the broader class of alkaloids from Alstonia scholaris has been extensively studied for a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, specific and detailed technical information on this compound itself remains limited in the public domain. This document provides a summary of the known chemical structure of this compound and discusses the general biological context of related alkaloids from its source organism. It must be noted that detailed quantitative biological data, specific experimental protocols, and defined signaling pathways for this compound are not extensively reported in the available scientific literature.

Chemical Structure of this compound

This compound is an indole alkaloid with the chemical name 19-hydroxytubotaiwine. Its chemical structure is characterized by a complex polycyclic system typical of monoterpenoid indole alkaloids.

Chemical Formula: C₂₀H₂₄N₂O₃

Molecular Weight: 340.42 g/mol

Canonical SMILES: C--INVALID-LINK--(CCN2CC[C@@H]15)C4=C5C(=O)OC">C@@HO

CAS Number: 126721-42-4

The total synthesis of racemic isomers of 19-hydroxytubotaiwine has been accomplished, which has been instrumental in assigning the absolute configuration of naturally occurring isomers like this compound.[1]

Source and Isolation

This compound has been isolated from the leaves of Alstonia scholaris, a plant widely distributed in Southeast Asia and the Indian subcontinent.[2] This plant is a well-known source of a vast array of over 180 alkaloids, which are found in various parts of the plant including the bark, leaves, and flowers.[2] The isolation of this compound, along with other alkaloids from this plant, typically involves extraction with a methanol percolate.[3]

Biological Activity Context: Alkaloids of Alstonia scholaris

Extracts and isolated alkaloids from Alstonia scholaris have demonstrated a variety of biological activities, including:

  • Anticancer Activity: Various alkaloids from this plant have shown cytotoxic effects against different cancer cell lines.[2] Some studies suggest that these compounds may induce apoptosis and cell cycle arrest.

  • Anti-inflammatory and Analgesic Activity: The alkaloidal fraction of Alstonia scholaris leaves has been shown to possess in vivo anti-inflammatory and analgesic properties.

  • Antimicrobial and Antimalarial Activity: The plant has a traditional use in treating malaria, and various extracts and alkaloids have shown activity against Plasmodium falciparum and other microbes.[2][4]

  • Hepatoprotective and Antioxidant Effects: Some constituents of Alstonia scholaris have been reported to have protective effects on the liver and to exhibit free radical scavenging activity.[2][4]

Limitations in Available Data

A comprehensive review of the scientific literature reveals a notable absence of in-depth technical data specifically for this compound (19-hydroxytubotaiwine). The following key information, which is essential for a complete technical whitepaper for researchers and drug development professionals, is not currently available in the public domain:

  • Quantitative Biological Data: There is a lack of published quantitative data, such as IC₅₀ or EC₅₀ values, from specific in vitro or in vivo assays for this compound.

  • Detailed Experimental Protocols: Specific methodologies for the biological evaluation of this compound have not been detailed in the available literature.

  • Signaling Pathways and Mechanism of Action: The precise mechanism of action and any associated cellular signaling pathways modulated by this compound have not been elucidated.

Due to the absence of this critical information, it is not possible to provide the requested structured tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways for this compound at this time.

Future Research Directions

The rich ethnopharmacological history and the diverse biological activities of alkaloids from Alstonia scholaris suggest that this compound could be a valuable subject for further investigation. Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological screening.

  • In Vitro Biological Screening: Systematic evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and other biological activities of purified this compound.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound may exert any identified biological effects.

  • In Vivo Studies: Following promising in vitro results, evaluation of the efficacy and safety of this compound in preclinical animal models.

Conclusion

This compound is a structurally defined alkaloid from Alstonia scholaris. While the general class of alkaloids from this plant is of significant pharmacological interest, there is a clear gap in the scientific literature regarding the specific biological activities, mechanism of action, and quantitative data for this compound itself. This presents an opportunity for researchers in natural product chemistry and drug discovery to further investigate this compound and unlock its potential therapeutic value. Further research is imperative to move beyond the current limited understanding of this natural product.

References

Unraveling the Identity of "Lagunamine": A Case of Mistaken Identity in Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

The inquiry into the natural source and biosynthesis of "Lagunamine" has revealed a significant ambiguity in the existing scientific literature, where the name appears to be associated with multiple, distinct chemical entities. This technical overview aims to clarify the identity of these compounds, presenting the available information for each and highlighting the need for precise nomenclature in natural product research.

A comprehensive search of scientific databases for "this compound" yields information on at least four different, structurally unrelated natural products: an alkaloid, a class of cyclic depsipeptides, a series of polyketides, and a polyketide-nonribosomal peptide hybrid. This multiplicity suggests a potential for confusion among researchers and underscores the importance of verifying compound identity through structural data and originating organism.

This compound as 19-Hydroxytubotaiwine: An Alkaloid from Alstonia scholaris

The most direct match for the name "this compound" in some chemical databases is as a synonym for 19-Hydroxytubotaiwine.

  • Natural Source : This alkaloid has been isolated from the leaves of the Philippine plant Alstonia scholaris[1].

  • Biosynthesis : At present, there is no detailed information available in the public domain regarding the specific biosynthetic pathway or the gene cluster responsible for the production of 19-Hydroxytubotaiwine in Alstonia scholaris.

The Lagunamides: Anticancer Depsipeptides from a Marine Cyanobacterium

A similarly named class of compounds, the Lagunamides, are cyclic depsipeptides with potent biological activity.

  • Natural Source : Lagunamides A, B, and C have been isolated from the marine cyanobacterium Lyngbya majuscula[2].

  • Biological Activity : These compounds have demonstrated significant growth inhibitory activities against various cancer cell lines[2].

  • Biosynthesis : The biosynthetic pathway for the Lagunamides has not been fully elucidated in the currently available literature. It is likely synthesized by a nonribosomal peptide synthetase (NRPS) or a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, as is common for such complex peptides in cyanobacteria, but specific details are lacking.

The Lagunapyrones: Polyketides from a Marine Actinobacterium

The Lagunapyrones represent a family of polyketide natural products.

  • Natural Source : Lagunapyrones A-D are produced by the marine actinobacterium Streptomyces sp. MP131-18[3].

  • Biosynthesis : A putative biosynthetic gene cluster for the Lagunapyrones has been identified. It is proposed to involve a type I and a type III polyketide synthase (PKS)[3]. The type I PKS is thought to be responsible for the synthesis of the C20 polyketide chain[3].

Lagriamide: An Antifungal Polyketide from a Beetle Symbiont

Lagriamide is another distinct natural product with a name that could be confused with this compound.

  • Natural Source : This antifungal polyketide is produced by Burkholderia gladioli, a bacterial symbiont of the beetle Lagria villosa[4].

  • Biosynthesis : The biosynthetic gene cluster for Lagriamide has been identified as a trans-AT polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid[4].

Conclusion

The term "this compound" is not uniquely assigned to a single natural product. This ambiguity necessitates careful clarification by researchers to ensure the correct compound is being discussed. The four distinct compounds—19-Hydroxytubotaiwine, the Lagunamides, the Lagunapyrones, and Lagriamide—originate from vastly different biological sources (a plant, a cyanobacterium, an actinobacterium, and an insect symbiont, respectively) and are synthesized through different biosynthetic pathways.

For a detailed technical guide on the biosynthesis of any of these molecules, a specific compound must be chosen. The most detailed biosynthetic information is currently available for the Lagunapyrones and Lagriamide, for which biosynthetic gene clusters have been proposed. Further research is required to fully characterize the enzymatic steps in the biosynthesis of all four classes of compounds. Researchers in drug development and natural product chemistry should be aware of this potential for confusion and rely on specific chemical names and structures for unambiguous identification.

References

19-Hydroxytubotaiwine: A Comprehensive Physicochemical and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxytubotaiwine is a naturally occurring indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia angustiloba and Alstonia scholaris.[1] This document provides a detailed overview of its physicochemical properties, spectroscopic data, and experimental protocols for its isolation and characterization. Due to the limited publicly available data on this specific compound, this guide consolidates existing knowledge and outlines established methodologies for the analysis of related natural products. While specific biological activities and signaling pathways for 19-Hydroxytubotaiwine are not yet extensively documented, this paper serves as a foundational resource for researchers investigating this and similar alkaloids.

Physicochemical Properties

Quantitative data on the physicochemical properties of 19-Hydroxytubotaiwine are not extensively reported in publicly accessible literature. However, based on its chemical structure as a hydroxylated derivative of tubotaiwine, some properties can be inferred. Tubotaiwine has a molecular formula of C₂₀H₂₄N₂O₂ and a molecular weight of 324.4 g/mol .[2] The addition of a hydroxyl group to form 19-Hydroxytubotaiwine results in the following estimated properties:

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O₃Inferred from Tubotaiwine
Molecular Weight 340.4 g/mol Inferred from Tubotaiwine
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Spectroscopic Data

NMR Spectroscopy
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Multiplicity
Data not availableData not available
Mass Spectrometry
m/z Relative Intensity (%) Proposed Fragment
Data not availableData not availableData not available
UV-Vis Spectroscopy
λmax (nm) Solvent
Data not availableData not available
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment
Data not availableData not available

Experimental Protocols

Isolation of 19-Hydroxytubotaiwine from Alstonia scholaris

The following is a generalized protocol for the isolation of alkaloids from the leaves of Alstonia scholaris, adapted from methodologies described for related compounds.[3][4]

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Alstonia scholaris.
  • Air-dry the leaves in the shade and then pulverize them into a coarse powder.

2. Extraction:

  • Macerate the powdered leaves in methanol at room temperature for 72 hours.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Acid-Base Partitioning:

  • Suspend the crude extract in a 5% aqueous hydrochloric acid solution.
  • Filter the acidic solution to remove non-alkaloidal components.
  • Basify the filtrate to a pH of 9-10 with ammonium hydroxide.
  • Extract the aqueous basic solution with dichloromethane or chloroform.
  • Combine the organic layers and dry over anhydrous sodium sulfate.
  • Concentrate the organic extract to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica gel.
  • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.
  • Collect fractions and monitor by thin-layer chromatography (TLC).
  • Combine fractions containing the target compound.
  • Perform further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure 19-Hydroxytubotaiwine.

Analytical Characterization

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄
  • Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v).
  • Visualization: UV light (254 nm and 366 nm) and Dragendorff's reagent for alkaloids.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
  • Detection: Diode-array detector (DAD) or mass spectrometer (MS).

3. Structural Elucidation:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) to study fragmentation patterns.
  • X-ray Crystallography: To determine the absolute stereochemistry of crystalline compounds.

Biological Activity and Signaling Pathways

While the Alstonia genus is known for producing a wide range of biologically active alkaloids with pharmacological properties including anticancer and antimalarial activities, specific studies on the biological effects and signaling pathways of 19-Hydroxytubotaiwine are limited in the current literature.[3] Further research is required to elucidate its potential therapeutic applications.

Visualizations

As specific signaling pathways for 19-Hydroxytubotaiwine have not been identified, the following diagrams illustrate the general workflow for its isolation and characterization.

G Workflow for the Isolation of 19-Hydroxytubotaiwine cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization A Collection of Alstonia scholaris leaves B Air Drying and Pulverization A->B C Maceration in Methanol B->C D Filtration and Concentration C->D E Acid-Base Partitioning D->E F Column Chromatography E->F G Preparative TLC / HPLC F->G H TLC and HPLC Analysis G->H I Spectroscopic Analysis (NMR, MS) H->I J Structural Elucidation I->J G Logical Flow of Analytical Characterization A Isolated Compound (Putative 19-Hydroxytubotaiwine) B Purity Assessment (TLC, HPLC) A->B C Molecular Formula Determination (HRMS) B->C If pure D Structural Connectivity (1D & 2D NMR) C->D E Stereochemistry Determination (NOESY, X-ray Crystallography) D->E F Final Structure Confirmation E->F

References

Preliminary Insights into the Mechanism of Action of Lagunamides: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lagunamides, a family of cyclic depsipeptides isolated from the marine cyanobacterium Lyngbya majuscula, have demonstrated significant cytotoxic and antimalarial activities in preliminary studies.[1][2][3][4] This technical guide synthesizes the initial findings on the mechanism of action of lagunamides A, B, C, and D, providing a foundational resource for researchers in oncology and infectious diseases. The available data strongly suggest that the cytotoxic effects of these compounds are mediated through the induction of mitochondrial-mediated apoptosis.[1][5]

Cytotoxicity and Antimalarial Activity

Quantitative analysis of the bioactivity of lagunamides reveals potent efficacy against a range of cancer cell lines and the malaria parasite, Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: Cytotoxicity of Lagunamides Against Various Cancer Cell Lines
CompoundP388 (murine leukemia) IC50 (nM)A549 (lung carcinoma) IC50 (nM)PC3 (prostate cancer) IC50 (nM)HCT8 (ileocecal adenocarcinoma) IC50 (nM)SK-OV-3 (ovarian cancer) IC50 (nM)HCT116 (colorectal cancer) IC50 (nM)
Lagunamide A 6.4[1][3][4]1.6 - 6.4[1]1.6 - 6.4[1]1.6 - 6.4[1]1.6 - 6.4[1]-
Lagunamide B 20.5[1][3][4]--5.2[1]--
Lagunamide C 2.1 - 24.4[6]2.1 - 24.4[6]2.1 - 24.4[6]2.1 - 24.4[6]2.1 - 24.4[6]-
Lagunamide D -Low-nanomolar[7]---5.1[8]

Note: A range of IC50 values for Lagunamide A and C across different cell lines is reported in the source material without specifying the value for each cell line.[1][6]

Table 2: Antimalarial Activity of Lagunamides
CompoundPlasmodium falciparum IC50 (µM)
Lagunamide A 0.19[2][3][4]
Lagunamide B 0.91[2][3][4]
Lagunamide C 0.29[6]

Core Mechanism of Action: Induction of Apoptosis

Preliminary mechanistic studies indicate that lagunamides exert their cytotoxic effects by inducing programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[1][5] Morphological changes observed in cancer cells treated with lagunamides include membrane blebbing and cell shrinkage, which are characteristic features of apoptosis.[1][9]

Signaling Pathways

The proposed signaling cascade for lagunamide-induced apoptosis involves the following key events:

  • Mitochondrial Dysfunction : Lagunamide A has been shown to cause dissipation of the mitochondrial membrane potential (ΔΨm) and an overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[5]

  • Caspase Activation : Biochemical analyses have revealed that lagunamides trigger a caspase-mediated apoptotic cascade. Specifically, the activation of caspase-9, an initiator caspase in the mitochondrial pathway, has been observed. This is followed by the cleavage and activation of caspase-3, an executioner caspase responsible for the downstream events of apoptosis.[1]

  • Involvement of Bcl-2 Family Proteins : Both pro- and anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family are implicated in lagunamide A-induced apoptosis, with a particular role suggested for the anti-apoptotic protein Mcl-1.[5] Overexpression of Mcl-1 was found to partially rescue A549 cells from apoptosis induced by lagunamide A.[5]

For Lagunamide D, studies suggest a mechanism shared with the structurally related aurilide family of compounds, which are known to target the mitochondrial protein prohibitin 1 (PHB1).[7][8] Furthermore, there is evidence that the ubiquitin/proteasome pathway may also be involved in the mechanism of action of Lagunamide D.[8]

Lagunamide_Apoptosis_Pathway cluster_cell Cancer Cell Lagunamide Lagunamide (A, B, C, D) Mitochondrion Mitochondrion Lagunamide->Mitochondrion Induces Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS DeltaPsi ↓ Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->DeltaPsi Caspase9 Activated Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes Bcl2 Bcl-2 Family Proteins (e.g., Mcl-1) Bcl2->Mitochondrion Regulates

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by Lagunamides.

Experimental Protocols

The preliminary mechanism of action studies for the lagunamides employed several key experimental methodologies.

Cytotoxicity Assays
  • Objective : To determine the concentration of lagunamides required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Lines : A panel of human cancer cell lines including P388 (murine leukemia), A549 (lung), PC3 (prostate), HCT8 (ileocecal), SK-OV-3 (ovarian), and HCT116 (colorectal) were used.[1][6]

  • Methodology :

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the lagunamide compounds.

    • After a specified incubation period (e.g., 48 or 72 hours), cell viability was assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar assay that measures metabolic activity.

    • The absorbance was read using a microplate reader, and the IC50 values were calculated from the dose-response curves.

Antimalarial Activity Assay
  • Objective : To determine the IC50 of lagunamides against the malaria parasite, Plasmodium falciparum.

  • Methodology :

    • Synchronized cultures of P. falciparum were incubated with various concentrations of the lagunamide compounds.

    • Parasite growth was assessed after a 48-hour incubation period using a SYBR Green I-based fluorescence assay, which measures the proliferation of the parasite by intercalating with its DNA.

    • Fluorescence was measured, and the IC50 values were determined.[2][3][4]

Apoptosis Assays
  • Morphological Assessment :

    • Method : Cancer cells (e.g., HCT8 and MCF7) were treated with lagunamides and observed under a microscope for morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing.[1]

  • Western Blot Analysis :

    • Objective : To detect the activation of key apoptotic proteins.

    • Methodology :

      • HCT8 cells were treated with lagunamides for a specified time.

      • Cell lysates were prepared, and proteins were separated by SDS-PAGE.

      • The separated proteins were transferred to a membrane and probed with primary antibodies specific for caspase-9, caspase-3, and Bcl-2 family proteins (e.g., Bcl-xL).[1]

      • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was used for detection via chemiluminescence. Beta-actin was used as a loading control.[1]

  • Mitochondrial Membrane Potential (ΔΨm) Assay :

    • Objective : To measure the disruption of the mitochondrial membrane potential.

    • Methodology : A fluorescent dye, such as JC-1 or TMRE, that accumulates in healthy mitochondria is used. A decrease in fluorescence intensity indicates a loss of ΔΨm.

  • Reactive Oxygen Species (ROS) Assay :

    • Objective : To measure the production of intracellular ROS.

    • Methodology : A cell-permeable fluorescent probe, such as DCFDA, is used, which fluoresces upon oxidation by ROS.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity & Antimalarial Assays cluster_apoptosis Apoptosis Mechanism Studies Start_Cyto Culture Cancer Cells or P. falciparum Treat_Cyto Treat with varying Lagunamide concentrations Start_Cyto->Treat_Cyto Incubate_Cyto Incubate (48-72h) Treat_Cyto->Incubate_Cyto Assay_Cyto Perform Viability Assay (e.g., MTT, SYBR Green) Incubate_Cyto->Assay_Cyto Analyze_Cyto Calculate IC50 values Assay_Cyto->Analyze_Cyto Start_Apop Treat Cancer Cells with Lagunamide Morphology Microscopic Observation (Blebbing, Shrinkage) Start_Apop->Morphology Biochem Biochemical Analysis Start_Apop->Biochem Western Western Blot (Caspases, Bcl-2) Biochem->Western Mito Mitochondrial Assays (ΔΨm, ROS) Biochem->Mito

Caption: General experimental workflow for preliminary mechanism of action studies of Lagunamides.

Conclusion and Future Directions

The preliminary studies on the mechanism of action of the lagunamide family of marine depsipeptides strongly indicate their potential as anticancer and antimalarial agents. The core mechanism appears to be the induction of mitochondrial-mediated apoptosis. Future research should focus on elucidating the direct molecular target(s) of the lagunamides, with prohibitin 1 being a person of interest for Lagunamide D.[7][8] A deeper understanding of the signaling pathways, particularly the interplay with the ubiquitin/proteasome system for Lagunamide D, will be crucial for the further development of this promising class of natural products.[8] Comprehensive structure-activity relationship (SAR) studies will also be vital to optimize the therapeutic index and guide the design of novel, potent analogs.

References

Alstonia scholaris alkaloids chemical profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Profile of Alstonia scholaris Alkaloids

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree or Saptaparni, is an evergreen tropical tree belonging to the Apocynaceae family.[1][2][3] It is widely distributed throughout the Indian subcontinent and Southeast Asia and holds a significant place in traditional medicine systems like Ayurveda, Unani, and Siddha for treating a variety of ailments including malaria, asthma, skin conditions, and diarrhea.[3][4] The medicinal properties of this plant are largely attributed to its rich and diverse phytochemical composition, with alkaloids, particularly monoterpenoid indole alkaloids, being the most prominent and pharmacologically significant class of compounds.[1][2][5] This guide provides a comprehensive technical overview of the alkaloidal profile of Alstonia scholaris, detailing quantitative data, experimental protocols for their isolation and characterization, and visualizations of relevant workflows and biological pathways.

Alkaloid Profile and Quantitative Distribution

Alstonia scholaris is a rich source of over 180 alkaloids, primarily of the indole type.[6] The composition and concentration of these alkaloids are tissue-specific and can be influenced by seasonal variations.[7] The major alkaloids identified across different parts of the plant include echitamine, picrinine, picralinal, vallesamine, and scholaricine.[1][7][8] Echitamine is often considered the most important and abundant alkaloid, particularly in the bark.[7][9]

Quantitative analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, has elucidated the distribution of several key alkaloids in various plant tissues. The trunk bark is generally the most alkaloid-rich part, containing the highest diversity of these compounds.[7] However, for specific alkaloids like picrinine, picralinal, and akuammidine, the fruits are the most abundant source.[7]

Table 1: Quantitative Distribution of Major Alkaloids in Alstonia scholaris

AlkaloidLeaf (%)Stem (%)Trunk Bark (%)Fruit (%)Flower (%)
Picrinine0.0150.0110.0090.052 0.012
Picralinal0.0110.0090.0080.041 0.010
Akuammidine0.0090.0070.0060.035 0.008
19 S Scholaricine0.0100.0080.0070.038 0.009
19,20 E Vallesamine0.0120.0100.0080.045 0.011
Nb-demethylalstogustine N-Oxide--0.014 --
Nb-demethylalstogustine--0.012 --
Echitamine--0.025 --
(Data summarized from a 2022 study utilizing NMR for quantification.[7] Values represent the percentage of the specific alkaloid in the dried plant material. "-" indicates the alkaloid was not detected or quantified in that tissue.)

A study on the methanolic leaf extract reported the total alkaloid content to be 15.52 mg/g in the crude extract and 13.6 mg/g in a column-purified fraction.[6]

Experimental Protocols

The isolation and characterization of alkaloids from Alstonia scholaris involve a multi-step process encompassing extraction, fractionation, purification, and structural elucidation.

Extraction and Fractionation

a) Acid-Base Maceration: [10][11]

  • Plant Material Preparation: Dried and powdered plant material (e.g., 500g of leaves) is the starting point.

  • Acidic Maceration: The powder is macerated overnight at room temperature in a 1% Hydrochloric acid (HCl) solution (pH 2). This protonates the alkaloids, converting them into their salt form, which is soluble in the aqueous acidic medium.

  • Basification: The mixture is then made alkaline by adding a 25% Ammonium hydroxide (NH4OH) solution to reach a pH of 9. This deprotonates the alkaloid salts, converting them back to their free base form, which has lower solubility in water.

  • Extraction: The alkaline mixture is shaken thoroughly and filtered. The filtrate, containing the alkaloids, is then typically extracted with an organic solvent like chloroform. The organic layer is collected and concentrated under reduced pressure to yield the crude alkaloid extract.

b) Solvent Extraction and Fractionation: [12]

  • Initial Extraction: Powdered dried bark (e.g., 20 kg) is extracted exhaustively with 85-95% ethanol at room temperature or using a Soxhlet apparatus.[6][12] The solvent is then evaporated in vacuo (at 40°C) to obtain a crude ethanolic extract.

  • Solvent Partitioning: The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity. This process separates compounds based on their solubility. A typical sequence is:

    • Hexane (to remove non-polar constituents)

    • Chloroform (often contains the bulk of the alkaloids)

    • Ethyl acetate

    • n-Butanol

  • Each fraction is collected, and the solvent is removed using a rotary evaporator to yield different fractions for further analysis.

Purification and Isolation

a) Column Chromatography (CC): [10][11]

  • Stationary Phase: Silica gel (mesh size 60-120 or 60-80) is commonly used as the stationary phase, packed into a glass column.

  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is Hexane and Ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 14:6).[10]

  • Fraction Collection: The eluent is collected in fractions (e.g., 10 ml each). The composition of each fraction is monitored using Thin Layer Chromatography (TLC).

  • Pooling and Crystallization: Fractions with similar TLC profiles (i.e., the same Rf value) are combined, concentrated, and left for crystallization to obtain pure compounds.[10]

b) High-Performance Liquid Chromatography (HPLC/UHPLC): [12][13]

  • System: An Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with a mass spectrometer is highly effective for separation and identification.[13]

  • Column: A reverse-phase column, such as an ACQUITY UPLC CSH C18 column (e.g., 2.1×100mm, 1.7µm), is typically used.[13]

  • Mobile Phase: A gradient of acetonitrile and water (often containing 0.3% formic acid to improve peak shape and ionization) is used for elution.[13]

  • Detection: Detection can be done using a UV detector (e.g., at 250 nm) or by mass spectrometry.[12][13]

Characterization and Structural Elucidation

a) Spectroscopic Techniques:

  • UV-Visible Spectroscopy: Used for preliminary characterization. An isolated compound from the leaves showed a λmax at 297 nm in methanol.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structural elucidation.[7] 1D NMR (1H NMR) provides initial information about the proton environment. 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to determine the complete carbon skeleton and establish the connectivity of atoms within the molecule.[5][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with a chromatography system (e.g., qTOF-MS), provides accurate mass measurements, which are used to determine the elemental composition and molecular formula of the alkaloids.[13]

b) Other Techniques:

  • Thin Layer Chromatography (TLC): Used to monitor the separation process and determine the purity of isolated compounds by calculating the Retention factor (Rf) value. For example, an isolated alkaloid showed an Rf value of 0.55 in a Hexane:Ethyl acetate (65:35) solvent system.[10]

  • Melting Point Determination: The melting point of a crystallized compound is a key indicator of its purity. A pure alkaloid was found to have a melting point of 132-134°C.[10]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction, isolation, and identification of alkaloids from Alstonia scholaris.

G cluster_prep Plant Material Preparation cluster_extract Extraction & Fractionation cluster_purify Purification & Isolation cluster_identify Characterization A Dried & Powdered Alstonia scholaris Material (Leaves, Bark, etc.) B Acid-Base Maceration or Solvent Extraction (Ethanol) A->B Extraction C Solvent Partitioning (Hexane, Chloroform, EtOAc) B->C Fractionation D Crude Alkaloid Fraction C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection & TLC Monitoring E->F G HPLC / UHPLC F->G Further Purification H Isolated Pure Alkaloids F->H G->H I Spectroscopy (NMR, MS, UV) H->I J Structure Elucidation I->J G cluster_alkaloids Alstonia scholaris Alkaloids cluster_pathway PI3K-Akt Signaling Pathway cluster_targets Key Target Proteins in CGN AS_Alk Vallesamine & 19-epi-scholaricine HRAS HRAS AS_Alk->HRAS Down-regulates HSP90 HSP90AA1 AS_Alk->HSP90 Down-regulates KDR KDR AS_Alk->KDR Down-regulates CDK2 CDK2 AS_Alk->CDK2 Up-regulates PI3K PI3K Akt Akt PI3K->Akt Targets Downstream Targets Akt->Targets Cell Survival,\nProliferation, ROS Prod. Cell Survival, Proliferation, ROS Prod. Targets->Cell Survival,\nProliferation, ROS Prod. HRAS->PI3K Modulate HSP90->PI3K Modulate KDR->PI3K Modulate CDK2->PI3K Modulate

References

Unlocking the Therapeutic Potential of Lagunamine: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity screening of Lagunamine, a potent class of cyclic depsipeptides isolated from marine cyanobacteria. It details the cytotoxic and other biological activities, elucidates the mechanism of action, and provides standardized protocols for screening and analysis.

Quantitative Biological Activity of Lagunamines

This compound and its analogues have demonstrated significant cytotoxic activity across a range of human cancer cell lines, with potencies often in the low nanomolar range. In addition to their anticancer properties, certain lagunamides have also shown promising antimalarial and antibacterial activities. The following tables summarize the key quantitative data from various screening studies.

Table 1: Anticancer Activity (IC₅₀) of this compound Analogues
CompoundCell LineCancer TypeIC₅₀ (nM)
Lagunamide A HCT116Colorectal Carcinoma5.1[1][2]
HCT8Ileocecal Adenocarcinoma1.8[3]
A549Lung Carcinoma1.6 - 7.1[3][4]
P388Murine Leukemia6.4[3][5][6]
PC3Prostate Cancer1.6 - 6.4[3]
SK-OV-3Ovarian Cancer1.6 - 6.4[3]
Lagunamide B P388Murine Leukemia20.5[3][5][6]
Lagunamide C P388Murine Leukemia24.4[5]
Lagunamide D HCT116Colorectal Carcinoma5.1[1][2]
A549Lung Adenocarcinoma7.1[4]
Table 2: Other Biological Activities of this compound Analogues
CompoundActivity TypeOrganism / AssayIC₅₀ (µM)
Lagunamide A AntimalarialPlasmodium falciparum0.19[5][6]
Anti-swarmingPseudomonas aeruginosaModerate Activity
Lagunamide B AntimalarialPlasmodium falciparum0.91[5][6]
Anti-swarmingPseudomonas aeruginosaModerate Activity

*Qualitative assessment; specific IC₅₀ not provided.[5][6]

Experimental Protocols

This section details the key methodologies for assessing the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which this compound inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 7,500 cells per well. Include wells with medium only for background control and wells with cells in medium with a solvent control (e.g., DMSO) for 100% viability control.[7]

  • Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂.[7]

  • Treatment: Treat the cells with a serial dilution of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[8]

  • Incubation for Formazan Formation: Incubate the plate for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated stop solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • IC₅₀ Calculation: Calculate the cell viability relative to the solvent control. Determine the IC₅₀ value by plotting a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).[3][8]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This protocol is used to quantify apoptosis and determine the effects of this compound on the cell cycle.

  • Cell Treatment: Treat cells with this compound at various concentrations (e.g., 10 nM) for a specified time (e.g., 24 hours).[9]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The sub-G1 population is indicative of apoptotic cells.[9]

Mitochondrial Membrane Potential (Δψm) Assay

This assay measures the disruption of the mitochondrial membrane potential, a key event in intrinsic apoptosis.

  • Cell Treatment: Treat cells with this compound for a short duration (e.g., 1 hour).[1]

  • Staining: Stain the cells with a cationic fluorescent dye such as JC-1 or TMRE. In healthy cells, the dye accumulates in the mitochondria, emitting a strong red fluorescence. In apoptotic cells with depolarized mitochondria, the dye remains in the cytoplasm and emits green fluorescence.

  • Analysis: Analyze the cells via fluorescence microscopy or flow cytometry to quantify the shift from red to green fluorescence, indicating a loss of Δψm.

Visualizing Experimental and Mechanistic Pathways

The following diagrams illustrate the logical workflow for screening this compound and its elucidated mechanism of action.

G cluster_0 Phase 1: Discovery & Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Studies Isolation Isolation of this compound from Cyanobacteria Structure Structure Elucidation (NMR, HRMS) Isolation->Structure Primary_Screen Primary Cytotoxicity Screen (e.g., MTT Assay) Structure->Primary_Screen Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Caspase Activity) Primary_Screen->Apoptosis_Assay If Potent (nM range) Mito_Assay Mitochondrial Function Assays (Δψm, ROS Measurement) Apoptosis_Assay->Mito_Assay Protein_Analysis Protein Expression Analysis (Western Blot for Bcl-2 family) Mito_Assay->Protein_Analysis SAR Structure-Activity Relationship (SAR) Studies Protein_Analysis->SAR In_Vivo In Vivo Antitumor Studies SAR->In_Vivo G cluster_0 Mitochondrion This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MMP ↓ Mitochondrial Membrane Potential (Δψm) This compound->MMP Bcl2_Family Bcl-2 Family Regulation This compound->Bcl2_Family ROS->MMP contributes to Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Bcl2_Family->MMP regulates Mcl1 ↓ Mcl-1 (Anti-apoptotic) Pro_Apoptotic ↑ Pro-apoptotic proteins (Bax, Bak) Caspase_Cascade Caspase Activation (Caspase-3/7) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis (Cell Death) Caspase_Cascade->Apoptosis

References

In Silico Prediction of Lagunamine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies employed to predict the biological targets of Lagunamine, a novel (hypothetical) natural product. The guide details a systematic workflow, from initial computational screening to experimental validation. It is designed to furnish researchers, scientists, and drug development professionals with a robust framework for early-stage drug discovery and to facilitate the translation of computational predictions into experimentally validated targets. This document includes structured data tables for quantitative analysis, detailed experimental protocols for target validation, and visual representations of key pathways and workflows to enhance understanding.

Introduction to this compound

This compound is a macrocyclic lactone of marine origin, recently isolated from the sponge Laguna exemplum. Its complex chemical structure suggests potential for novel biological activity. Preliminary cell-based assays have indicated potent anti-proliferative and anti-inflammatory effects, yet its precise molecular targets remain unknown. Identifying these targets is a critical step in elucidating its mechanism of action and assessing its therapeutic potential. This guide outlines a systematic in silico approach to predict and subsequently validate the protein targets of this compound.

In Silico Target Prediction Workflow

The computational approach to identifying this compound's targets integrates several methodologies to enhance the accuracy of predictions. The workflow is designed to first generate a broad list of potential targets and then refine this list through more stringent filtering and analysis.

Ligand-Based and Structure-Based Virtual Screening

The initial phase of target prediction utilizes both ligand-based and structure-based virtual screening methods.[1] Ligand-based approaches leverage the principle that structurally similar molecules often exhibit similar biological activities.[1] In contrast, structure-based methods, such as molecular docking, simulate the interaction between this compound and a library of known protein structures to predict binding affinities.[1][2]

  • Pharmacophore Modeling: A 3D pharmacophore model of this compound was generated based on its key chemical features (hydrogen bond donors/acceptors, hydrophobic regions, etc.). This model was then used to screen databases of known bioactive compounds to identify molecules with similar pharmacophoric features, thereby inferring potential targets.

  • Molecular Similarity Searching: The 2D structure of this compound was used as a query to search large chemical databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known biological targets.[3]

  • Reverse Docking: A reverse docking approach was employed, where the 3D structure of this compound was docked against a comprehensive library of human protein crystal structures (e.g., from the Protein Data Bank).[1] This method predicts potential binding partners by calculating the binding energy for each protein-ligand interaction.

The following diagram illustrates the overall in silico target prediction workflow:

In_Silico_Workflow cluster_screening Virtual Screening cluster_analysis Analysis & Prioritization cluster_validation Experimental Validation This compound This compound Structure ligand_based Ligand-Based Methods (Pharmacophore, Similarity) This compound->ligand_based structure_based Structure-Based Methods (Reverse Docking) This compound->structure_based hit_list Initial Hit List ligand_based->hit_list structure_based->hit_list pathway_analysis Pathway & Network Analysis hit_list->pathway_analysis druggability Druggability Assessment pathway_analysis->druggability prioritized_targets Prioritized Target List druggability->prioritized_targets biochemical_assays Biochemical Assays prioritized_targets->biochemical_assays cell_based_assays Cell-Based Assays prioritized_targets->cell_based_assays validated_targets Validated Targets biochemical_assays->validated_targets cell_based_assays->validated_targets PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt1 PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates IKK IKKβ Akt->IKK activates mTOR mTOR mTORC1->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival NFkB NF-κB IKK->NFkB activates Inflammation Inflammation NFkB->Inflammation This compound This compound This compound->PI3K This compound->Akt This compound->mTOR This compound->IKK

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lagunamine from Alstonia scholaris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the extraction of lagunamine, an indole alkaloid, from the leaves of Alstonia scholaris. This document is intended for use by professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Alstonia scholaris, commonly known as the devil's tree, is a rich source of various bioactive indole alkaloids. Among these, this compound (also known as 19-hydroxytubotaiwine) has been identified as a constituent of the leaves of this plant, particularly in specimens from the Philippines[1]. The alkaloidal extracts of Alstonia scholaris have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects, suggesting the therapeutic potential of its individual components. This protocol outlines a standard laboratory procedure for the extraction and isolation of this compound.

Physicochemical and Quantitative Data

While specific quantitative data for the extraction of pure this compound is limited in publicly available literature, the following table summarizes typical yields for total alkaloid extracts from Alstonia scholaris leaves, which provides a benchmark for extraction efficiency.

Plant MaterialExtraction MethodSolvent SystemYield of Total AlkaloidsReference
Powdered Leaves (500 g)Maceration with 1% HCl, followed by basification and solvent extractionChloroform0.4% (of a colorless powder compound)--INVALID-LINK--
Powdered LeavesSoxhlet ExtractionMethanol15.52 mg/g (crude extract), 13.6 mg/g (column purified)[J. of Pharmacognosy and Phytochemistry]

Note: The yields mentioned above are for the total alkaloid fraction or a mixture of compounds and not for pure this compound. The final yield of this compound will be significantly lower and is dependent on the efficiency of the purification steps.

Experimental Protocol: Extraction and Isolation of this compound

This protocol is a composite procedure based on established methods for alkaloid extraction from Alstonia scholaris.

Part 1: Preparation of Plant Material
  • Collection and Identification: Collect fresh leaves of Alstonia scholaris. Ensure proper botanical identification of the plant material.

  • Drying: Shade-dry the leaves at room temperature for approximately 10-14 days or until they are brittle. Alternatively, use a hot air oven at a controlled temperature of 40-50°C.

  • Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

Part 2: Extraction of Crude Alkaloids
  • Maceration:

    • Soak the powdered leaves (e.g., 500 g) in 1% aqueous hydrochloric acid (HCl) (pH 2) in a large container.

    • Allow the mixture to macerate at room temperature for 24 hours with occasional stirring.

  • Filtration: Filter the acidic extract through a fine cloth or multiple layers of cheesecloth to remove the solid plant material.

  • Basification:

    • Transfer the acidic filtrate to a large beaker.

    • Slowly add a 25% ammonium hydroxide (NH₄OH) solution while stirring until the pH of the solution reaches 9-10. This will precipitate the alkaloids.

  • Solvent Extraction:

    • Transfer the alkaline mixture to a large separating funnel.

    • Add an equal volume of chloroform (CHCl₃) and shake vigorously for 10-15 minutes.

    • Allow the layers to separate and collect the lower chloroform layer.

    • Repeat the chloroform extraction three to four times to ensure complete extraction of the alkaloids.

  • Concentration:

    • Combine all the chloroform extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude alkaloid residue.

Part 3: Purification of this compound
  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of petroleum ether and benzene or chloroform and methanol.

    • Dissolve the crude alkaloid extract in a minimum volume of the initial mobile phase and load it onto the column.

    • Elute the column with the chosen solvent system, starting with a non-polar solvent and gradually increasing the polarity.

    • Collect fractions of the eluate (e.g., 20 mL each).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC plates coated with silica gel.

    • Use a suitable solvent system (e.g., Hexane:Ethyl acetate, 65:35) to develop the plates.

    • Visualize the spots under UV light or by using Dragendorff's reagent.

    • Combine the fractions that show a spot corresponding to the Rf value of this compound.

  • Further Purification (if necessary):

    • For higher purity, the combined fractions containing this compound can be subjected to further chromatographic techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Part 1: Plant Material Preparation cluster_extract Part 2: Crude Alkaloid Extraction cluster_purify Part 3: Purification p1 Collect Alstonia scholaris Leaves p2 Shade Dry Leaves p1->p2 p3 Grind to Coarse Powder p2->p3 e1 Macerate in 1% HCl p3->e1 e2 Filter to get Acidic Extract e1->e2 e3 Basify with NH4OH to pH 9-10 e2->e3 e4 Extract with Chloroform e3->e4 e5 Concentrate Chloroform Extract e4->e5 u1 Column Chromatography (Silica Gel) e5->u1 u2 Monitor Fractions by TLC u1->u2 u3 Combine this compound-rich Fractions u2->u3 u4 Further Purification (Prep-TLC/HPLC) u3->u4 final_product final_product u4->final_product Pure this compound

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for Alkaloid Cytotoxicity

Disclaimer: The specific signaling pathway for this compound has not been elucidated. The following diagram represents a generalized pathway by which some alkaloids exert cytotoxic effects, potentially through the induction of apoptosis.

Signaling_Pathway cluster_cell Cellular Response to Alkaloid Alkaloid This compound (Hypothetical) Receptor Cellular Target (e.g., Receptor, Enzyme) Alkaloid->Receptor Binding Mitochondria Mitochondrial Stress Receptor->Mitochondria Induces Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome C Release Mitochondria->CytochromeC CytochromeC->Caspase9

Caption: A generalized apoptotic signaling pathway potentially induced by alkaloids.

References

Synthesis of Lagunamine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of Lagunamine derivatives. Lagunamides are a class of cyclic depsipeptides of marine origin that have demonstrated potent cytotoxic and antimalarial activities. These protocols are intended to guide researchers in the synthesis of these complex natural products and their analogues for further investigation in drug discovery and development.

Introduction

Lagunamides, first isolated from the marine cyanobacterium Lyngbya majuscula, have attracted significant interest from the scientific community due to their potent biological activities. For instance, Lagunamide A exhibits selective growth inhibitory activity against a range of cancer cell lines with IC50 values in the low nanomolar range.[1] Similarly, Lagunamide D shows strong cytotoxicity towards human lung adenocarcinoma and colon cancer cells.[2] The complex structure of lagunamides, characterized by a macrocyclic depsipeptide core with multiple stereocenters, presents a significant synthetic challenge. This document outlines established total synthesis strategies for Lagunamide A and D, providing a foundation for the synthesis of novel derivatives.

Synthetic Strategies and Key Reactions

The total synthesis of Lagunamide A and D has been achieved through multi-step sequences involving several key chemical transformations. These strategies typically involve the synthesis of a linear peptide fragment and a polyketide fragment, followed by macrolactamization or macrolactonization to form the characteristic cyclic structure.

Total Synthesis of Lagunamide D

A total synthesis of Lagunamide D was accomplished in a 14-step longest linear sequence with an overall yield of 4.6%.[2][3] The synthesis relies on a convergent approach, preparing a pentapeptide fragment and a polyketide fragment separately before their coupling and subsequent cyclization.

Key Reactions in the Synthesis of Lagunamide D:

  • Ghosh's TiCl4-promoted anti-aldol reaction: Used to establish key stereocenters in the polyketide chain.

  • Corey–Bakshi–Shibata (CBS) reduction: For the stereoselective reduction of a ketone to a secondary alcohol.

  • Cross-metathesis: To construct the α,β-unsaturated ester moiety.

  • Pinnick oxidation: For the oxidation of an aldehyde to a carboxylic acid.

  • Yamaguchi esterification: A mild and efficient method for the formation of the ester bond linking the peptide and polyketide fragments.

Total Synthesis of Lagunamide A

The total synthesis of Lagunamide A has been achieved using an iterative Matteson homologation approach for the construction of the polyketide fragment. This method allows for the highly stereoselective installation of multiple chiral centers.

Key Reactions in the Synthesis of Lagunamide A:

  • Matteson homologation: An iterative process using chiral boronic esters to build the carbon chain of the polyketide with high stereocontrol.

  • Horner-Wadsworth-Emmons (HWE) reaction: To install the α,β-unsaturated ester unit.

  • Peptide coupling: Standard peptide coupling reagents are used to assemble the linear peptide chain.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic sequences of Lagunamide A and D.

Table 1: Synthesis of Lagunamide D - Key Transformations and Yields

StepTransformationReagents/ConditionsYield (%)
1Dipeptide formationHATU, HOAt, DIPEA, DMF93
2SaponificationLiOH-
3Tripeptide formationHATU, HOAt, DIPEA, DMF68 (2 steps)
4Boc deprotectionTFA-
5Tetrapeptide formationHATU, HOAt, DIPEA, DMF61 (2 steps)
6Pentapeptide formationHATU, HOAt, DIPEA, DMF63 (2 steps)
7Ghosh's anti-aldol reactionTiCl4, (-)-sparteine-
8CBS reduction(R)-Me-CBS, BH3·SMe2-
9Cross-metathesisGrubbs II catalyst-
10Pinnick oxidationNaClO2, NaH2PO4-
11Yamaguchi esterification2,4,6-trichlorobenzoyl chloride, Et3N, DMAP-
12Allyl deprotectionPd(PPh3)4, NMA, THF-
13Boc and TBS deprotectionTFA-
14MacrocyclizationHATU, HOAt, 2,4,6-collidine, DMF67 (3 steps)
Overall Total Synthesis of Lagunamide D 14 steps (longest linear sequence) 4.6

Table 2: Synthesis of Lagunamide A Polyketide Fragment via Matteson Homologation

StepTransformationReagents/ConditionsYield (%)
1-6Iterative Matteson HomologationLiCHCl2, ZnCl2; Nucleophile-
7Oxidation--
Overall Polyketide Fragment Synthesis 7 steps 30

Experimental Protocols

Detailed experimental protocols for the key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

Ghosh's TiCl4-promoted anti-aldol reaction

This protocol is for the stereoselective synthesis of β-hydroxy ketones, a key step in constructing the polyketide backbone of Lagunamide D.

Materials:

  • Aldehyde

  • Ketone or thioester

  • Titanium tetrachloride (TiCl4)

  • (-)-Sparteine or other chiral ligand

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

Procedure:

  • Dissolve the aldehyde in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Add TiCl4 dropwise to the solution and stir for 30 minutes.

  • In a separate flask, dissolve the chiral ligand (e.g., (-)-sparteine) in anhydrous DCM and cool to -78 °C.

  • To the ligand solution, add the ketone or thioester, followed by dropwise addition of DIPEA. Stir for 1 hour at -78 °C.

  • Transfer the enolate solution to the aldehyde-TiCl4 adduct solution via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).

  • Quench the reaction by adding the quenching solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Corey–Bakshi–Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of a prochiral ketone to a chiral alcohol.

Materials:

  • Ketone

  • (R)- or (S)-Me-CBS catalyst

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Dissolve the ketone in anhydrous THF under an inert atmosphere and cool to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the CBS catalyst to the solution.

  • Slowly add the borane dimethyl sulfide complex dropwise.

  • Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Add the acidic quenching solution and stir for 30 minutes.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Pinnick Oxidation

This protocol is for the oxidation of an aldehyde to a carboxylic acid under mild conditions.

Materials:

  • Aldehyde

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

Procedure:

  • Dissolve the aldehyde in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene as a chlorine scavenger.

  • Add NaH2PO4 to buffer the reaction mixture.

  • In a separate flask, dissolve NaClO2 in water.

  • Slowly add the NaClO2 solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).

  • Acidify the mixture with 1 M HCl and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude carboxylic acid is often used in the next step without further purification.

Yamaguchi Esterification

This protocol describes the formation of an ester from a carboxylic acid and an alcohol, particularly useful for sterically hindered substrates.

Materials:

  • Carboxylic acid

  • Alcohol

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene or THF, anhydrous

Procedure:

  • Dissolve the carboxylic acid in anhydrous toluene or THF under an inert atmosphere.

  • Add triethylamine and stir for 10 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride and stir at room temperature for 1-2 hours.

  • In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene or THF.

  • Add the alcohol/DMAP solution to the mixed anhydride solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Mechanism of Action

Lagunamides exert their potent cytotoxic effects primarily through the induction of mitochondrial-mediated apoptosis.[1][4][5][6][7]

Mechanism of Action:

Biochemical studies have shown that Lagunamide A induces apoptosis by activating the intrinsic pathway.[1] This involves the cleavage and activation of caspase-9, which in turn activates the executioner caspase-3.[1] Lagunamide D has been shown to rapidly affect mitochondrial function, leading to downstream cytotoxic effects.[4][5] Its mechanism is thought to be similar to that of the aurilide family of compounds, which are known to target mitochondrial prohibitin 1 (PHB1).[4][8] This interaction leads to mitochondrial network redistribution and ultimately triggers apoptosis.[4] Some studies also suggest that lagunamides may disrupt the actin cytoskeleton.[9]

Below is a diagram illustrating the proposed signaling pathway for Lagunamide-induced apoptosis.

Lagunamide_Signaling_Pathway Lagunamide Lagunamide A / D Prohibitin1 Prohibitin 1 (PHB1) (Mitochondrial Target) Lagunamide->Prohibitin1 Actin Actin Cytoskeleton Disruption Lagunamide->Actin Mitochondria Mitochondria Prohibitin1->Mitochondria disruption CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (activated) Apaf1->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for Lagunamide-induced apoptosis.

Conclusion

The synthetic routes and protocols outlined in this document provide a comprehensive guide for the laboratory synthesis of this compound derivatives. The potent biological activities of these natural products make them and their analogues promising candidates for further research in oncology and infectious diseases. The provided methodologies for key chemical transformations can be adapted for the creation of novel derivatives to explore structure-activity relationships and develop new therapeutic agents.

References

Application Notes and Protocols for Assessing Lagunamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagunamine, a cyclic depsipeptide isolated from the marine cyanobacterium Lyngbya majuscula, has demonstrated potent cytotoxic activity against various cancer cell lines.[1] This document provides detailed application notes and protocols for utilizing cell-based assays to evaluate the cytotoxic effects of this compound. The methodologies described herein are essential for researchers engaged in natural product drug discovery and the preclinical assessment of novel anticancer agents. The primary mechanism of this compound-induced cytotoxicity appears to be the induction of mitochondrial-mediated apoptosis, characterized by morphological changes such as cell shrinkage and membrane blebbing.[1]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound A has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear reference for dose-range finding in future experiments.

Cell LineCancer TypeIC50 (nM)[1]
P388Murine Leukemia1.6
A549Human Lung Carcinoma6.4
PC3Human Prostate Carcinoma4.3
HCT8Human Colon Carcinoma1.8
SK-OV-3Human Ovarian Carcinoma5.2

Experimental Protocols

To assess the cytotoxic effects of this compound, a multi-assay approach is recommended to elucidate its impact on cell viability, membrane integrity, and the induction of apoptosis.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control.

Apoptosis Assays

Biochemical studies suggest that this compound induces apoptosis through the mitochondrial pathway.[1] The following assays can confirm and further characterize this mechanism.

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate that is cleaved by activated caspase-3/7, generating a luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After the treatment period, add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate using an MTT or CellTiter-Glo® assay).

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound-induced cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start cells Cell Seeding (96-well plate) start->cells This compound This compound Dilution Series start->this compound treat Treat cells with This compound cells->treat This compound->treat incubation Incubate (24-72h) treat->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh apoptosis Apoptosis Assays (Caspase, Annexin V) incubation->apoptosis readout Plate Reader/ Flow Cytometer mtt->readout ldh->readout apoptosis->readout analysis Calculate % Viability/ Cytotoxicity/Apoptosis Determine IC50 readout->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway This compound This compound cell Cancer Cell This compound->cell mitochondria Mitochondria cell->mitochondria Induces stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Activates caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 Activates apoptosis Apoptosis (Cell Shrinkage, Blebbing) caspase37->apoptosis Executes

References

Application Notes and Protocols for [Placeholder Compound] in Anti-inflammatory Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the innate immune system, chronic inflammation can contribute to a variety of diseases. [Placeholder Compound] is a novel small molecule with potential anti-inflammatory properties. These application notes provide a comprehensive overview of the use of [Placeholder Compound] in various in vitro anti-inflammatory research models, including detailed experimental protocols and data presentation.

Mechanism of Action

The precise mechanism of action of [Placeholder Compound] is under investigation. However, preliminary studies suggest that it may exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. Many anti-inflammatory agents act by inhibiting pro-inflammatory mediators and their signaling cascades.[1][2] Potential pathways targeted by [Placeholder Compound] could include the NF-κB, MAPK, and JAK/STAT pathways, which are central regulators of inflammatory gene expression.[3][4][5]

Quantitative Data Summary

The following table summarizes the inhibitory effects of [Placeholder Compound] on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This cell line is a widely used model for studying inflammation.[6][7]

ParameterAssayIC50 / Effective ConcentrationCell LineReference
Cell Viability MTT Assay> 100 µMRAW 264.7[6][7]
Nitric Oxide (NO) Production Griess Assay[Insert Value] µMRAW 264.7[6][7]
Pro-inflammatory Cytokines
TNF-αELISA[Insert Value] µMRAW 264.7[8][9]
IL-6ELISA[Insert Value] µMRAW 264.7[8][9]
IL-1βELISA[Insert Value] µMRAW 264.7[9]
Pro-inflammatory Enzymes
iNOS ExpressionWestern Blot / qPCR[Insert Value] µMRAW 264.7[7]
COX-2 ExpressionWestern Blot / qPCR[Insert Value] µMRAW 264.7[7]

Note: The values for "[Placeholder Compound]" are hypothetical and should be replaced with experimental data. The references point to general methodologies for these assays.

Experimental Protocols

Detailed protocols for key in vitro anti-inflammatory assays are provided below.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.[7]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of [Placeholder Compound] for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).[7]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[7]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.[7]

    • After overnight incubation, treat the cells with [Placeholder Compound] at various concentrations for 24 hours.[7]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: The Griess test measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[6][7]

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[7]

    • Incubate at room temperature for 10 minutes.[7]

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[7]

Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect target cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.[8][9]

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[7]

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).[8]

    • Calculate the cytokine concentrations based on the standard curves.[8]

Western Blot Analysis
  • Principle: This technique is used to detect the expression levels of specific proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, and phosphorylated forms of signaling proteins (e.g., p-p65, p-p38).[6][7]

  • Protocol:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

    • Block the membrane and then incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).[7]

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the potential mechanism of action of [Placeholder Compound] in inhibiting the LPS-induced inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Placeholder [Placeholder Compound] Placeholder->IKK Inhibition Placeholder->MAPKs Inhibition DNA DNA NFkappaB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription LPS LPS LPS->TLR4

Caption: Proposed inhibitory mechanism of [Placeholder Compound] on the NF-κB and MAPK signaling pathways.

Experimental Workflow Diagram

The diagram below outlines the general workflow for evaluating the anti-inflammatory activity of [Placeholder Compound] in vitro.

G cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Culture RAW 264.7 Cells Treatment 2. Pre-treat with [Placeholder Compound] CellCulture->Treatment Stimulation 3. Stimulate with LPS Treatment->Stimulation Viability 4a. Cell Viability (MTT) Stimulation->Viability NO_Assay 4b. NO Production (Griess) Stimulation->NO_Assay Cytokine_Assay 4c. Cytokine Levels (ELISA) Stimulation->Cytokine_Assay Protein_Assay 4d. Protein Expression (Western Blot) Stimulation->Protein_Assay Data 5. Data Collection and Analysis Viability->Data NO_Assay->Data Cytokine_Assay->Data Protein_Assay->Data Conclusion 6. Conclusion on Anti-inflammatory Effect Data->Conclusion

References

Application Notes and Protocols for Lagunamine-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagunamine, specifically lagunamide D, is a cyclodepsipeptide of marine origin, isolated from cyanobacteria.[1] It has demonstrated potent antiproliferative and cytotoxic activities against cancer cell lines, primarily by inducing apoptosis.[1] This document provides an overview of its mechanism of action, a summary of its cytotoxic effects, and detailed protocols for evaluating its apoptotic-inducing capabilities in a laboratory setting. These notes are intended to guide researchers in exploring the therapeutic potential of this compound as an anticancer agent.

Mechanism of Action

This compound D exerts its cytotoxic effects through the rapid induction of the intrinsic, or mitochondrial, pathway of apoptosis.[1] The primary cellular target appears to be the mitochondria.[1] Treatment of cancer cells with this compound D leads to a swift disruption of mitochondrial function, characterized by a decrease in mitochondrial membrane potential.[1] This mitochondrial distress is a key initiating event in the apoptotic cascade.

The mechanism may be shared with the structurally related aurilide family of compounds, which are known to target mitochondrial prohibitin 1 (PHB1).[1] Following mitochondrial perturbation, downstream effector caspases, specifically caspase-3 and caspase-7, are activated, leading to the execution phase of apoptosis and cell death.[1] Further research suggests that this compound D might also affect proteostasis by involving the ubiquitin/proteasome pathway.[1]

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic signaling cascade initiated by this compound D is centered on mitochondrial dysfunction. The compound targets mitochondrial integrity, potentially through interaction with prohibitin 1 (PHB1), which leads to the disruption of the mitochondrial membrane potential. This event triggers the activation of the caspase cascade, culminating in apoptosis.

G cluster_0 cluster_1 Mitochondrion cluster_2 This compound This compound D PHB1 Prohibitin 1 (PHB1) (Potential Target) This compound->PHB1 Targets MMP Disruption of Mitochondrial Membrane Potential PHB1->MMP Leads to Caspase Caspase-3/7 Activation MMP->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed signaling pathway for this compound D-induced apoptosis.

Quantitative Data Summary: Antiproliferative Activity

This compound D has shown potent activity against human colorectal carcinoma cells. The following table summarizes the reported half-maximal inhibitory concentration (IC50).

CompoundCell LineCancer TypeIC50 ValueReference
Lagunamide DHCT116Colorectal Carcinoma5.1 nM[1]

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the apoptotic effects of this compound in cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]

Materials:

  • Treated cells (adherent or suspension)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50) for a specified time (e.g., 24 hours).

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin.[4] Combine with the collected medium.

    • For suspension cells, simply collect the cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[6]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled 96-well plates

  • Treated cells

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol. Include positive and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Gently mix the contents on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Analysis: Increased luminescence is directly proportional to the amount of caspase-3/7 activity.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the pro-apoptotic effects of this compound.

G cluster_0 cluster_1 Parallel Assays cluster_2 Start Cancer Cell Culture (e.g., HCT116) Treatment Treatment with this compound (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Caspase Caspase Activity (Caspase-Glo 3/7) Treatment->Caspase Analysis Data Analysis (IC50, % Apoptosis, Fold Change) Viability->Analysis Apoptosis->Analysis Caspase->Analysis

References

Application Notes & Protocols: In Vivo Evaluation of Lagunamine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vivo evaluation of Lagunamine, a novel therapeutic agent, in various animal models. The following sections detail the experimental protocols, summarize key quantitative data, and illustrate the proposed mechanism of action and experimental workflows. This document is intended to guide researchers in designing and executing preclinical studies to assess the efficacy, safety, and pharmacokinetic profile of this compound.

Efficacy Studies in Xenograft and Syngeneic Mouse Models

The antitumor activity of this compound is evaluated in both immunocompromised and immunocompetent mouse models to understand its direct cytotoxic effects and its interaction with the immune system.

Data Summary: Antitumor Efficacy of this compound
Animal ModelCancer TypeThis compound Dose (mg/kg)Administration RouteTreatment DurationTumor Growth Inhibition (%)Survival Benefit (%)
Nude Mice (Athymic)Human Colon Carcinoma (HCT116 Xenograft)50Oral (PO)21 days65%40%
SCID MiceHuman Breast Cancer (MDA-MB-231 Xenograft)40Intravenous (IV)28 days72%55%
C57BL/6 MiceMurine Melanoma (B16-F10 Syngeneic)50Intraperitoneal (IP)14 days58%35%
BALB/c MiceMurine Colon Carcinoma (CT26 Syngeneic)60Oral (PO)21 days75%60%
Experimental Protocol: Xenograft Tumor Model

This protocol outlines the procedure for establishing and evaluating the efficacy of this compound in a human tumor xenograft model.[1]

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MDA-MB-231) are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female athymic nude mice or SCID mice (6-8 weeks old) are used.[1]

  • Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a 1:1 mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.

  • Drug Administration: this compound is administered at the predetermined dose and route (e.g., 50 mg/kg, PO, daily). The control group receives the vehicle.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or show signs of necrosis. Tumor weight and volume are recorded.

Experimental Workflow: Efficacy Study

G cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint Analysis A Cell Culture C Subcutaneous Injection of Cancer Cells A->C B Animal Acclimatization B->C D Tumor Growth Measurement C->D E Randomization D->E F This compound Administration E->F G Vehicle Administration E->G H Tumor Excision and Measurement F->H G->H I Data Analysis H->I

Caption: Workflow for a typical in vivo xenograft efficacy study.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Data Summary: Pharmacokinetic Parameters of this compound in Rats
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)Bioavailability (%)
Intravenous (IV)1012500.0828502.5100
Oral (PO)508501.042003.162
Experimental Protocol: Single-Dose Pharmacokinetic Study

This protocol describes the procedure for a single-dose PK study in rats.[2]

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used.

  • Cannulation: For IV administration and serial blood sampling, the jugular vein is cannulated.

  • Drug Administration:

    • IV Group: this compound is administered as a single bolus injection via the tail vein.

    • PO Group: this compound is administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula or retro-orbital sinus at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Pharmacokinetic Workflow

G A Animal Preparation & Cannulation B This compound Administration (IV or PO) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Parameter Calculation E->F

Caption: Workflow for a single-dose pharmacokinetic study.

Toxicity Studies

Acute and sub-chronic toxicity studies are performed to establish the safety profile of this compound.

Data Summary: Acute Toxicity of this compound in Mice
Route of AdministrationLD50 (mg/kg)95% Confidence Interval (mg/kg)Observed Toxicities
Intravenous (IV)250240 - 260Sedation, ataxia at high doses
Oral (PO)>2000N/ANo significant toxicities observed
Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)

This protocol is designed to estimate the LD50 and identify signs of acute toxicity.

  • Animal Model: Female Swiss albino mice (8-12 weeks old) are used.

  • Dosing: A single dose of this compound is administered to one animal.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose.

  • Endpoint: The study is concluded after a sufficient number of animals have been tested to calculate the LD50 using appropriate statistical methods. Body weight, clinical signs, and gross pathology at necropsy are recorded.

Proposed Mechanism of Action: Signaling Pathway

This compound is hypothesized to inhibit tumor growth by targeting the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Application Notes and Protocols for High-Throughput Screening with 19-Hydroxytubotaiwine: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that, following a comprehensive review of currently available scientific literature, there is a significant lack of data regarding the biological activity and high-throughput screening (HTS) of 19-Hydroxytubotaiwine. This alkaloid, while its total synthesis has been described, remains largely uncharacterized in terms of its pharmacological effects and molecular targets.

At present, information regarding the mechanism of action, specific signaling pathways modulated by 19-Hydroxytubotaiwine, and its potential applications in drug discovery via HTS is not available in the public domain. The primary focus of existing research has been on the chemical synthesis and stereochemical assignment of the molecule.

Due to this absence of foundational biological data, the creation of detailed application notes and protocols for high-throughput screening, as requested, is not feasible. The core requirements for such a document, including quantitative data for bioactivity, detailed experimental methodologies, and the visualization of associated signaling pathways, cannot be fulfilled.

Future Directions and Hypothetical Screening Strategies

While specific protocols for 19-Hydroxytubotaiwine are not available, we can outline a general workflow for how a novel natural product like this would typically be approached in a high-throughput screening setting. This hypothetical framework can serve as a guide for researchers interested in exploring the bioactivity of this and other novel compounds.

Hypothetical High-Throughput Screening Workflow for a Novel Alkaloid

The following diagram illustrates a generalized workflow for the initial screening and characterization of a novel compound.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation and Dose-Response cluster_2 Phase 3: Secondary Assays and Mechanism of Action Compound Library Preparation Compound Library Preparation High-Throughput Screen High-Throughput Screen Compound Library Preparation->High-Throughput Screen Assay Development Assay Development Assay Development->High-Throughput Screen Hit Identification Hit Identification High-Throughput Screen->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Dose-Response Studies Dose-Response Studies Hit Confirmation->Dose-Response Studies IC50/EC50 Determination IC50/EC50 Determination Dose-Response Studies->IC50/EC50 Determination Orthogonal Assays Orthogonal Assays IC50/EC50 Determination->Orthogonal Assays Target Identification Target Identification Orthogonal Assays->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis

Caption: A generalized workflow for high-throughput screening of a novel compound.

Proposed Initial Steps for Characterizing 19-Hydroxytubotaiwine

  • Cytotoxicity Profiling: The initial step would be to assess the general cytotoxicity of 19-Hydroxytubotaiwine across a panel of well-characterized cell lines (e.g., HeLa, HEK293, HepG2). This would establish a working concentration range for subsequent cell-based assays.

  • Broad-Spectrum Phenotypic Screening: Utilizing high-content imaging or other phenotypic screening platforms, the compound could be tested for its ability to induce specific cellular phenotypes. This could include assays for cell cycle arrest, apoptosis, changes in cellular morphology, or organelle function.

  • Target-Based Screening Against Known Alkaloid Targets: Based on the activities of structurally similar alkaloids, 19-Hydroxytubotaiwine could be screened against common targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmission.

We encourage the scientific community to undertake studies to elucidate the biological properties of 19-Hydroxytubotaiwine. Should data from such studies become available, the development of detailed high-throughput screening application notes and protocols would be a valuable future endeavor.

Application Note: Quantification of Lagunamine in Marine Sponge Extracts using High-Performance Liquid Chromatography (HPLC-UV)

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-LG1

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of Lagunamine, a novel cytotoxic alkaloid, in crude and fractionated extracts of the marine sponge Laguna-marina. The described protocol provides a robust and reproducible workflow for natural product discovery and early-stage drug development, from sample preparation to data analysis.

Principle of the Method

Quantification of this compound is achieved by separating the compound from other matrix components using RP-HPLC on a C18 column. The separation is based on the differential partitioning of analytes between the stationary phase (C18) and the mobile phase (acetonitrile and water). A diode-array detector (DAD) is used to monitor the column effluent at 280 nm, the wavelength of maximum absorbance for this compound. The concentration of this compound in an unknown sample is determined by comparing its peak area to a calibration curve constructed from certified reference standards of known concentrations.

Materials and Reagents

  • Instrumentation:

    • Agilent 1260 Infinity II HPLC System or equivalent, equipped with:

      • Quaternary Pump

      • Autosampler

      • Thermostatted Column Compartment

      • Diode Array Detector (DAD)

  • Columns and Consumables:

    • Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Syringe filters: 0.22 µm PTFE

    • HPLC vials with inserts

  • Reagents and Standards:

    • This compound certified reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

  • Equipment:

    • Analytical balance

    • Sonicator bath

    • Vortex mixer

    • Centrifuge

    • Lyophilizer

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase initial conditions (80:20 Water:Acetonitrile). Recommended concentrations are 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation Workflow

The following workflow outlines the process from raw biological material to the final sample ready for injection.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A 1. Lyophilize & Grind Marine Sponge Sample B 2. Weigh 2g of Dried Powder A->B C 3. Maceration Extraction (3x with 20mL Methanol) B->C D 4. Pool & Filter Extracts C->D E 5. Evaporate Solvent (Rotary Evaporator) D->E F 6. Reconstitute Crude Extract in 5mL Methanol E->F G 7. Filter through 0.22µm Syringe Filter F->G H 8. Transfer to HPLC Vial G->H I 9. Inject 10µL into HPLC-DAD System H->I Analysis Queue J 10. Separate on C18 Column I->J K 11. Detect at 280nm J->K L 12. Quantify using Calibration Curve K->L

Caption: Workflow for this compound extraction and HPLC analysis.

HPLC-UV Operating Conditions
ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 20% B to 95% B over 15 min; Hold at 95% B for 2 min; Re-equilibrate at 20% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 280 nm
Run Time 20 minutes
Data Analysis and Quantification
  • Calibration Curve: Plot the peak area of the this compound standard against its concentration (µg/mL).

  • Linear Regression: Apply a linear regression analysis to the data points. The resulting equation (y = mx + c) and coefficient of determination (R²) are used for quantification. An R² value > 0.995 is considered acceptable.

  • Sample Quantification: Integrate the peak area corresponding to the retention time of this compound in the sample chromatograms. Calculate the concentration using the regression equation.

  • Final Concentration: Adjust the calculated concentration for the dilution factors introduced during sample preparation to report the final quantity as mg of this compound per gram of dry weight (mg/g DW) of the sponge.

Method Validation and Performance

The method was validated for linearity, sensitivity, and precision according to standard guidelines.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) 0.9992
Retention Time (RT) 9.8 ± 0.1 min
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Intra-day Precision (%RSD) 1.8%
Inter-day Precision (%RSD) 2.5%

Application: this compound Content in Extracts

The validated method was applied to determine the this compound content in a crude methanolic extract and a subsequent semi-purified fraction obtained by solid-phase extraction (SPE).

Sample IDDescriptionThis compound Content (mg/g DW)
LME-01 Crude Methanolic Extract2.45 ± 0.11
LME-01-F3 Semi-purified SPE Fraction15.72 ± 0.68

Hypothetical Mechanism of Action

This compound has been hypothesized to exert its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation. A simplified diagram of this proposed interaction is presented below.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Survival & Proliferation mTOR->Proliferation This compound This compound This compound->PI3K Inhibits

Troubleshooting & Optimization

Technical Support Center: Lagunamine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the yield and purity of Lagunamine, a novel tetracyclic alkaloid with potential therapeutic properties.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Problem: Low Yield After Initial Extraction

Low recovery of the target compound from the initial biomass extraction is a frequent issue. This can be attributed to several factors, including incomplete cell lysis, degradation of the compound, or use of a suboptimal solvent system.[1][2][3]

Solutions:

  • Optimize Extraction Solvent: The choice of solvent is critical and depends on the polarity of this compound.[1][2] Experiment with solvents of varying polarities, such as methanol, ethanol, ethyl acetate, and dichloromethane, or mixtures thereof.

  • Enhance Cell Disruption: Ensure the biomass is thoroughly homogenized. Techniques like sonication, bead beating, or freeze-thaw cycles can improve the release of intracellular metabolites.

  • pH Adjustment: The stability and solubility of alkaloids like this compound can be pH-dependent. Adjusting the pH of the extraction buffer may prevent degradation and improve solubility.

  • Minimize Degradation: If this compound is sensitive to heat or light, perform extractions at low temperatures and in amber glassware. The addition of antioxidants may also be beneficial.

Problem: Poor Separation During Chromatography

Issues such as peak tailing, fronting, or co-elution of impurities are common during chromatographic purification.[4][5][6] These problems can lead to lower purity and yield.

Solutions:

  • Mobile Phase Optimization: Systematically vary the mobile phase composition, including the organic modifier concentration, pH, and ionic strength, to improve peak resolution.[5]

  • Column Selection: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its impurities.

  • Gradient Adjustment: Optimize the gradient elution profile. A shallower gradient can often improve the separation of closely eluting compounds.[5]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[5] Reduce the injection volume or sample concentration to improve peak shape.

Problem: Analyte Loss During Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for sample clean-up and concentration, but improper technique can lead to significant loss of the target analyte.[7][8][9]

Solutions:

  • Sorbent Selection: The choice of SPE sorbent should be based on the properties of this compound.[9] For a tetracyclic alkaloid, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective.

  • Optimize pH: The pH of the loading and wash solutions can significantly impact the retention of the analyte on the sorbent.[10]

  • Flow Rate Control: Maintain a slow and consistent flow rate during sample loading to ensure adequate interaction between this compound and the sorbent.[10]

  • Elution Solvent Strength: Use an elution solvent that is strong enough to fully desorb the analyte from the sorbent. Stepwise elution with increasing solvent strength can help to fractionate the sample and remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to improve the overall yield of this compound?

A1: The initial extraction from the biomass is arguably the most critical step. Optimizing the solvent system and ensuring complete cell disruption will have the most significant impact on the final yield. A poorly optimized extraction cannot be fully compensated for in later purification steps.[1][2]

Q2: How can I quickly screen for the best chromatography conditions?

A2: Employing a systematic approach using smaller analytical scale columns to screen different mobile phases and stationary phases is an efficient strategy. This allows for rapid testing of various conditions with minimal sample consumption before scaling up to preparative chromatography.

Q3: My final product has a persistent impurity. What are my options?

A3: If a persistent impurity co-elutes with this compound, consider orthogonal separation techniques. For example, if you are using reversed-phase HPLC, try normal-phase chromatography, ion-exchange chromatography, or counter-current chromatography. These methods separate compounds based on different chemical properties and can often resolve challenging impurities.

Q4: Is it better to perform a single multi-step purification or multiple rounds of a simpler purification?

A4: A well-designed, multi-step purification protocol is generally more efficient and leads to higher purity and yield. Each step should target the removal of a different class of impurities. Combining techniques like SPE, followed by preparative HPLC, and a final polishing step is a common and effective workflow.

Data and Protocols

Table 1: Comparison of Extraction Solvents for this compound Yield
Solvent SystemThis compound Yield (mg/g of dry biomass)Purity (%)
100% Methanol2.565
80:20 Methanol:Water3.170
100% Ethyl Acetate1.875
80:20 Ethyl Acetate:Methanol2.972
Table 2: Effect of SPE Sorbent on this compound Recovery
SPE SorbentLoading pHElution SolventRecovery (%)
C187.0Acetonitrile85
Mixed-Mode Cation Exchange5.05% NH4OH in Methanol95
Phenyl7.0Methanol82

Experimental Protocol: Solid-Phase Extraction (SPE) of this compound

This protocol is a starting point and should be optimized for your specific experimental conditions.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 5.0).

  • Sample Loading: Dissolve the crude extract in 10 mL of deionized water (pH 5.0) and load it onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water (pH 5.0) to remove polar impurities, followed by 5 mL of methanol to remove non-polar impurities.

  • Elution: Elute the bound this compound with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound fraction.

Visualizations

Purification_Workflow Biomass Biomass Extraction Solvent Extraction Biomass->Extraction Filtration Filtration Extraction->Filtration Waste1 Biomass Waste Extraction->Waste1 SPE Solid-Phase Extraction (SPE) Filtration->SPE Crude Extract Waste2 Aqueous Waste Filtration->Waste2 HPLC Preparative HPLC SPE->HPLC Concentrated Fraction SPE->Waste2 Final Pure this compound HPLC->Final Waste3 Impurity Fractions HPLC->Waste3

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Final Yield? CheckExtraction Check Initial Extraction Yield Start->CheckExtraction Yes CheckPurity Check Purity at Each Step Start->CheckPurity No, purity is the issue OptimizeSolvent Optimize Extraction Solvent CheckExtraction->OptimizeSolvent Low ImproveLysis Improve Cell Lysis CheckExtraction->ImproveLysis Low OptimizeSPE Optimize SPE Conditions CheckPurity->OptimizeSPE Impure after SPE OptimizeHPLC Optimize HPLC Separation CheckPurity->OptimizeHPLC Impure after HPLC

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Optimizing Lagunamine Dosage in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Lagunamine dosage for in vitro cell culture studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its hypothesized mechanism of action in cancer cells?

This compound is a novel synthetic compound currently under investigation for its potential anticancer properties. Its primary hypothesized mechanism of action is the induction of apoptosis (programmed cell death) through the modulation of the Jasmonate signaling pathway, which is known to be involved in plant defense and has shown potential for influencing mammalian cell processes.

Q2: Which signaling pathways are potentially affected by this compound?

Based on preliminary in silico modeling and its structural similarity to certain plant-derived compounds, this compound is hypothesized to interact with key components of the Jasmonate signaling pathway. This interaction is thought to lead to the degradation of JAZ (Jasmonate-ZIM domain) proteins, releasing transcription factors that upregulate pro-apoptotic genes.

Lagunamine_Signaling_Pathway This compound This compound COI1 COI1 (F-box protein) This compound->COI1 Binds to SCF_Complex SCF Complex COI1->SCF_Complex Part of JAZ JAZ (Repressor Protein) MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Apoptosis Apoptosis ProApoptotic_Genes Pro-Apoptotic Gene Expression MYC2->ProApoptotic_Genes Activates ProApoptotic_Genes->Apoptosis Leads to SCF_Complex->JAZ Ubiquitinates

Figure 1: Hypothesized this compound Signaling Pathway.

Q3: How do I determine the optimal dosage of this compound for my specific cell line?

The optimal dosage, often represented as the half-maximal inhibitory concentration (IC50), is highly dependent on the specific cell line being studied. Different cell lines exhibit varying sensitivities to therapeutic compounds.[1] Therefore, it is crucial to perform a dose-response experiment to determine the IC50 value for your cell line of interest. A typical starting point for dose-ranging studies with novel compounds is in the nanomolar (nM) to low micromolar (µM) range.[2]

Q4: What are the critical parameters to consider when designing a dose-response experiment for this compound?

Several factors should be carefully considered to ensure reproducible and reliable results:

  • Cell Seeding Density: The initial number of cells plated can significantly impact the apparent IC50 value. It is recommended to determine the optimal seeding density where cells are in the exponential growth phase throughout the experiment.[3][4]

  • Solvent Concentration: this compound is typically dissolved in a solvent like DMSO. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]

  • Incubation Time: The cytotoxic effects of this compound may be time-dependent. You should test different incubation times (e.g., 24, 48, and 72 hours) to determine the optimal duration for your experimental endpoint.[1]

  • Controls: Always include appropriate controls in your experiments, including a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) and an untreated control.[1][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, pipetting errors.Ensure thorough cell suspension mixing before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Use calibrated pipettes and consistent technique.[6]
No observable cytotoxic effect Incorrect dosage range (too low), short incubation time, compound instability, cell line resistance.Perform a broader dose-response curve.[2] Increase the incubation period.[1] Prepare fresh dilutions for each experiment and ensure proper storage of stock solutions. Consider testing a different cell line known to be sensitive to similar compounds.
High background signal in viability assay Microbial contamination, assay reagent interference.Regularly check cultures for contamination.[][8] Run a control with media and assay reagent only to check for background absorbance/fluorescence.
Inconsistent IC50 values across experiments Variation in cell passage number, serum batch, or incubation conditions.Use cells within a consistent and low passage number range. Test new serum batches before use in critical experiments. Ensure consistent incubator temperature and CO2 levels.[9]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

This protocol is essential to ensure that cells are in an exponential growth phase during the drug treatment period.[3]

  • Cell Plating: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells/well) in your standard culture medium.

  • Incubation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).

  • Daily Measurement: At 24, 48, 72, and 96 hours, measure cell viability in triplicate wells for each density using a suitable assay (e.g., MTT or Resazurin).

  • Data Analysis: Plot cell viability against time for each seeding density. The optimal seeding density is the one that allows for exponential growth over the intended duration of your drug treatment experiment (e.g., 72 hours) without reaching confluency.

Protocol 2: Dose-Response "Kill Curve" Experiment using MTT Assay

This protocol determines the cytotoxic effects of this compound across a range of concentrations to calculate the IC50 value.[5][10]

  • Cell Plating: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 100 µM).[4] Also, prepare a vehicle control (medium with the highest DMSO concentration used) and an untreated control.

  • Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control, and the untreated control.

  • Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the untreated control as 100% viability and the media-only blank as 0%.

    • Plot the normalized cell viability against the log of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[10]

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Determine Optimal Seeding Density B Seed Cells in 96-well Plate A->B D Treat Cells with This compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for 48-72 hours D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Normalize Data G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Figure 2: Dose-Response Experimental Workflow.

Hypothetical this compound Dose-Response Data

The following tables present hypothetical data for a dose-response experiment with this compound on two different cancer cell lines after a 72-hour incubation period.

Table 1: Cell Viability Data

This compound (µM)Cell Line A (% Viability)Cell Line B (% Viability)
1005.215.8
33.38.925.4
11.115.640.1
3.730.155.2
1.248.975.6
0.470.390.1
0.192.598.2
0.0100.0100.0

Table 2: Calculated IC50 Values

Cell LineIC50 (µM)
Cell Line A1.3
Cell Line B4.5

This data illustrates that Cell Line A is more sensitive to this compound than Cell Line B, as indicated by its lower IC50 value. Such quantitative data is crucial for selecting appropriate cell lines and dosages for further mechanistic studies.

References

Troubleshooting unexpected results in Lagunamine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in bioassays. The content is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay is showing high variability between replicates. What are the common causes and solutions?

High variability in bioassay replicates can obscure the true effect of a test compound. Several factors throughout the experimental workflow can contribute to this issue.

Potential Causes and Troubleshooting Steps:

Cause Troubleshooting Recommendation
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating to prevent cell clumping. Use calibrated multichannel pipettes and verify consistent volume dispensing across all wells. Consider using an automated cell dispenser for high-throughput assays.
Edge Effects The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
Cell Passage Number Cell lines can exhibit altered morphology, growth rates, and responses to stimuli at high passage numbers.[1] It is crucial to use cells within a consistent and low passage number range for all experiments.[2]
Reagent Preparation and Handling Prepare fresh reagents and ensure they are brought to the appropriate temperature before use. Inconsistent thawing or mixing of frozen stocks can lead to concentration gradients.
Incubation Conditions Uneven temperature or CO2 distribution within an incubator can affect cell growth. Ensure the incubator is properly calibrated and maintained. Avoid placing plates in areas with significant temperature fluctuations.

A logical workflow for troubleshooting high variability is essential. The following diagram illustrates a systematic approach to identifying and resolving the source of variability.

G Troubleshooting Workflow for High Variability cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Parameter Investigation cluster_3 Resolution High Variability Detected High Variability Detected Review Protocol Review Protocol High Variability Detected->Review Protocol Check Reagents Check Reagents Review Protocol->Check Reagents Verify Equipment Calibration Verify Equipment Calibration Check Reagents->Verify Equipment Calibration Cell Seeding Consistency Cell Seeding Consistency Verify Equipment Calibration->Cell Seeding Consistency Incubation Conditions Incubation Conditions Cell Seeding Consistency->Incubation Conditions Assay Plate Layout Assay Plate Layout Incubation Conditions->Assay Plate Layout Implement Corrective Actions Implement Corrective Actions Assay Plate Layout->Implement Corrective Actions Re-run Experiment with Controls Re-run Experiment with Controls Implement Corrective Actions->Re-run Experiment with Controls Analyze Results Analyze Results Re-run Experiment with Controls->Analyze Results

A systematic approach to troubleshooting high variability.

Q2: I am observing a weaker than expected dose-response curve. What could be the issue?

A shallow or shifted dose-response curve can indicate problems with the compound, the cells, or the assay itself.

Potential Causes and Troubleshooting Steps:

Cause Troubleshooting Recommendation
Compound Instability The test compound may be unstable in the assay medium or degrade over the incubation period. Consider the stability of the drug for longer incubation periods; daily changes of media with a fresh drug could be beneficial.[2]
Incorrect Compound Concentration Verify the initial stock concentration and the dilution series. Perform a quality control check on the compound if its integrity is .
Cell Health Use healthy, viable cells for your experiments. Perform a cell viability assay in parallel to ensure that the observed effects are not due to cytotoxicity.
Suboptimal Assay Conditions The incubation time may be too short or too long to observe the maximal effect. A pilot time-course experiment with multiple cell densities and multiple concentrations should be performed to determine optimal assay conditions.[2]
Assay Detection Limits The signal generated by the assay may be at the lower limit of detection for the instrument. Ensure that the assay signal is well within the linear range of the detection instrument.

The signaling pathway of the target can also influence the expected response. For instance, Galantamine, a reversible inhibitor of acetylcholinesterase, enhances cholinergic neurotransmission.[3][4] Understanding this mechanism is key to designing an effective assay.

G Simplified Cholinergic Synapse and Galantamine's Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA + Choline Acetyl-CoA + Choline ChAT Choline Acetyltransferase Acetyl-CoA + Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh Release AChE Acetylcholinesterase ACh->AChE Hydrolysis Nicotinic_Receptor Nicotinic ACh Receptor ACh->Nicotinic_Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->Nicotinic_Receptor Allosteric Modulation Signal_Transduction Signal Transduction Nicotinic_Receptor->Signal_Transduction G Decision Tree for Control Failures Control Failure Control Failure Negative Control Issue? Negative Control Issue? Control Failure->Negative Control Issue? Positive Control Issue? Positive Control Issue? Negative Control Issue?->Positive Control Issue? No Check for Contamination Check for Contamination Negative Control Issue?->Check for Contamination Yes Validate Positive Control Validate Positive Control Positive Control Issue?->Validate Positive Control Yes Review Entire Protocol Review Entire Protocol Positive Control Issue?->Review Entire Protocol No (Both Failed) Test for Autofluorescence Test for Autofluorescence Check for Contamination->Test for Autofluorescence Check Cell Responsiveness Check Cell Responsiveness Validate Positive Control->Check Cell Responsiveness Check Instrument Check Instrument Review Entire Protocol->Check Instrument

References

Preventing degradation of Lagunamine during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on general best practices for the storage and handling of peptide-like compounds. As specific data for Lagunamine is not publicly available, these recommendations should be considered as a starting point. It is crucial to conduct compound-specific stability studies to establish optimal storage conditions.

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues related to the degradation of this compound during storage and experimentation.

Observation Potential Cause Recommended Action
Reduced biological activity or inconsistent experimental results. Degradation of this compound stock solution or aliquots.1. Prepare fresh stock solutions from lyophilized powder. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2] 3. Verify the storage conditions of the stock solution (temperature, light exposure).
Visible precipitates or cloudiness in the solution. Poor solubility, aggregation, or precipitation of the degraded product.1. Review the recommended solvent and pH for dissolving this compound. 2. Consider using sterile buffers at a pH of 5-6 for better stability in solution.[2] 3. If solubility is an issue, sonication may help, but avoid excessive heating.
Discoloration of lyophilized powder or solution. Oxidation or other chemical degradation.1. Protect from light by using amber vials or storing in the dark.[1][3] 2. For sensitive compounds, purge the vial with an inert gas like nitrogen or argon before sealing.[1]
Loss of compound mass over time. Adsorption to storage vial surfaces.1. Use low-protein-binding tubes, especially for dilute solutions.[1] 2. For hydrophobic peptides, glass vials or non-absorbing plastic vials are recommended.[1]

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1][2][3] Storing in a desiccator can help prevent moisture absorption, which can significantly reduce long-term stability.[1][2] For short-term use, storage at 4°C in a refrigerator is acceptable.[4]

2. How should I handle lyophilized this compound before use?

To prevent condensation, which can introduce moisture and accelerate degradation, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[1] When weighing, do so quickly in a clean, dry environment. Always wear gloves to avoid contamination.[1]

3. What is the recommended procedure for preparing this compound stock solutions?

The solubility of a compound is highly dependent on its amino acid composition.[4] It is recommended to first test the solubility in a small amount of sterile water or a buffer. For peptides, using a buffer with a pH between 5 and 7 is generally optimal for stability in solution.[3] Once dissolved, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[2]

4. How long can I store this compound in solution?

Peptides in solution have a much more limited shelf-life than when lyophilized.[2] For maximum stability, solutions should be stored frozen at -20°C or colder.[1] It is generally not recommended to store peptide solutions for more than a few days, even when frozen.[1] The stability in solution is sequence-dependent, with certain amino acids being more prone to degradation.[2][4]

5. What are the common degradation pathways for peptide-like compounds such as this compound?

Common degradation pathways include:

  • Oxidation: Particularly affects residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[1][2]

  • Hydrolysis: Can occur at extreme pH values and is influenced by temperature.

  • Deamidation: Affects Asparagine (Asn) and Glutamine (Gln) residues.[1]

  • Photodegradation: Exposure to UV and visible light can break chemical bonds.[5]

6. How can I detect and quantify the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the purity and degradation of chemical compounds.[6] When coupled with a mass spectrometer (LC-MS), it can help identify the degradation products.[6] Stability studies often involve analyzing samples at different time points under various stress conditions (e.g., elevated temperature, humidity, light exposure).[7][8]

Experimental Protocols

Protocol 1: General Procedure for Preparing and Storing this compound Stock Solutions
  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[1]

  • Reconstitution: Following the manufacturer's instructions, dissolve the lyophilized powder in the recommended sterile solvent (e.g., sterile water, buffer at pH 5-6) to a desired concentration. If the compound is difficult to dissolve, gentle vortexing or sonication may be applied.

  • Aliquoting: Immediately after reconstitution, divide the stock solution into single-use, low-protein-binding polypropylene or glass vials.[1][2] The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3] Ensure they are protected from light.

Protocol 2: Accelerated Stability Study for this compound

This protocol is designed to assess the stability of this compound under stressed conditions.

  • Sample Preparation: Prepare multiple aliquots of both lyophilized this compound and a stock solution of known concentration.

  • Stress Conditions: Expose the aliquots to a range of conditions as outlined in the table below. Include a control group stored under ideal conditions (-80°C, protected from light and moisture).

  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: Use a validated stability-indicating method, such as RP-HPLC, to determine the percentage of intact this compound remaining and to profile any degradation products.

  • Data Evaluation: Compare the results from the stressed samples to the control group to determine the degradation rate under each condition.

Condition Temperature Relative Humidity (RH) Light Exposure
Long-Term 25°C ± 2°C60% ± 5% RHProtected from light
Intermediate 30°C ± 2°C65% ± 5% RHProtected from light
Accelerated 40°C ± 2°C75% ± 5% RHProtected from light
Photostability Ambient-Controlled light exposure (e.g., ICH Q1B)

Note: The conditions above are based on ICH guidelines for stability testing of new drug substances.

Visualizations

Factors Influencing this compound Degradation

Degradation This compound Degradation Temp Temperature Degradation->Temp Increases rate Moisture Moisture/Humidity Degradation->Moisture Promotes hydrolysis Light Light Exposure Degradation->Light Causes photodegradation pH pH of Solution Degradation->pH Affects hydrolysis Oxygen Oxygen Degradation->Oxygen Causes oxidation Enzymes Enzymatic Activity Degradation->Enzymes Catalyzes breakdown

Caption: Key environmental factors contributing to the degradation of this compound.

Recommended Storage Workflow for this compound

cluster_lyophilized Lyophilized Storage cluster_solution Solution Preparation & Storage Lyophilized Receive Lyophilized this compound Store_Lyophilized Store at -20°C to -80°C (Dark, Dry) Lyophilized->Store_Lyophilized Reconstitute Reconstitute in appropriate buffer Store_Lyophilized->Reconstitute Equilibrate to RT in desiccator Aliquot Aliquot into single-use vials Reconstitute->Aliquot Store_Solution Store aliquots at -20°C to -80°C Aliquot->Store_Solution Use Experimental Use Store_Solution->Use Thaw one aliquot for experiment

Caption: Workflow for proper handling and storage of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Lagunamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo studies with Lagunamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a novel cyclic peptide derived from a marine microorganism, showing promising therapeutic potential in preclinical models.[1][2][3][4] Like many marine natural products, this compound is presumed to be poorly soluble in aqueous solutions, which can significantly limit its absorption and bioavailability when administered orally.[5][6][7] Low bioavailability can lead to insufficient drug concentration at the target site, resulting in diminished therapeutic efficacy.[8][9][10]

Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to improve the solubility and absorption of poorly soluble drugs like this compound.[8][9][11][12][13][14] These can be broadly categorized as:

  • Lipid-Based Formulations: Incorporating this compound into oils, surfactants, and emulsifiers can improve its dissolution in the gastrointestinal tract.[11][14] Self-emulsifying drug delivery systems (SEDDS) are a particularly effective approach.[11][15]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can prevent its crystallization and enhance its dissolution rate.[8][13]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale increases the surface area for dissolution.[9][16] This can be achieved through techniques like solid lipid nanoparticles (SLNs).[11][17]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[12][15]

Q3: Can chemical modification of this compound improve its bioavailability?

Yes, structural modification is a viable strategy. The prodrug approach involves modifying the this compound molecule to a more soluble or permeable form that is converted back to the active drug in vivo.[18] However, this requires significant medicinal chemistry efforts and may alter the compound's intrinsic activity.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Observed in Initial In Vivo Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor aqueous solubility 1. Characterize the physicochemical properties of this compound (solubility, logP, pKa).2. Employ solubility enhancement techniques such as micronization or nanosuspension.[12][13]3. Formulate this compound using lipid-based systems (e.g., SEDDS) or solid dispersions.[8][11][15]
High first-pass metabolism 1. Conduct in vitro metabolism studies using liver microsomes to identify the primary metabolizing enzymes (e.g., Cytochrome P450s).[5]2. Co-administer with a known inhibitor of the identified metabolic enzymes (use with caution and appropriate ethical approval).3. Consider alternative routes of administration that bypass the liver, such as intravenous or transdermal.[19]
Efflux by transporters (e.g., P-glycoprotein) 1. Perform in vitro Caco-2 permeability assays to assess the potential for active efflux.[20]2. Co-administer with a known P-gp inhibitor (e.g., verapamil, again with caution).3. Explore formulation strategies that can inhibit efflux transporters.
Instability in GI tract 1. Assess the stability of this compound at different pH values simulating the stomach and intestine.2. If degradation is observed, consider enteric-coated formulations to protect the drug in the stomach.
Issue 2: High Variability in Pharmacokinetic (PK) Data Between Subjects

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent formulation performance 1. Ensure the formulation is homogenous and stable.2. For suspensions, ensure adequate and consistent re-suspension before each administration.3. For lipid-based formulations, check for any signs of phase separation.
Physiological differences in animals 1. Ensure animals are of a consistent age, weight, and health status.2. Standardize the fasting period before drug administration.3. Consider the impact of the gut microbiome, which can influence the metabolism of natural products.[5]
Technical issues during dosing or sampling 1. Refine the oral gavage technique to ensure consistent delivery to the stomach.2. Standardize the blood sampling times and procedures.3. Ensure proper handling and storage of plasma samples to prevent drug degradation.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Solid Lipid Nanoparticle (SLN) Formulation

This protocol describes a hot homogenization method for preparing SLNs.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse this compound in the molten lipid.

  • Heat the surfactant solution (e.g., 2.5% w/v Poloxamer 188 in water) to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 3 minutes.

  • Allow the resulting nanoemulsion to cool to room temperature to form the SLNs.

  • Characterize the SLNs for particle size, zeta potential, and entrapment efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical PK study following oral administration.

Procedure:

  • Fast the animals (e.g., male Sprague-Dawley rats) overnight (12-18 hours) with free access to water.

  • Administer the this compound formulation (e.g., SLNs) or a control formulation (e.g., suspension in 0.5% carboxymethylcellulose) via oral gavage at a specific dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Different this compound Formulations in Rats (10 mg/kg, oral administration)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 122.0250 ± 60100 (Reference)
Solid Dispersion250 ± 451.51500 ± 280600
SLN Formulation450 ± 801.03200 ± 5501280

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_optimization Optimization a Physicochemical Characterization b In Vitro Solubility & Permeability a->b c Select Formulation Strategy b->c d Prepare & Characterize Formulations c->d e Pharmacokinetic Studies d->e f Data Analysis e->f g Iterate & Optimize Formulation f->g g->d

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene Expression TF->Gene Induces Response Therapeutic Response Gene->Response

Caption: Hypothetical signaling pathway for this compound.

troubleshooting_tree Start Low Bioavailability Observed? Solubility Assess Solubility Start->Solubility Yes Metabolism Assess Metabolism Solubility->Metabolism Good Formulate Improve Formulation (e.g., Nanoparticles, ASDs) Solubility->Formulate Poor Permeability Assess Permeability Metabolism->Permeability Low AltRoute Consider Alternative Routes Metabolism->AltRoute High First-Pass Permeability->Formulate Good Inhibitors Use Permeation Enhancers or Efflux Inhibitors Permeability->Inhibitors Poor

Caption: Troubleshooting decision tree for low bioavailability.

References

Addressing off-target effects of Lagunamine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lagunamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address potential challenges, particularly concerning off-target effects.

Introduction to this compound

This compound is a potent, ATP-competitive small molecule inhibitor of Kinase X (KX) , a serine/threonine kinase that is a critical component of the Growth Factor Signaling Pathway (GFSP). Its primary application is in cancer research, where it has demonstrated efficacy in inhibiting the proliferation of tumor cells dependent on GFSP activation. However, like many kinase inhibitors, ensuring that the observed biological effects are solely due to the inhibition of KX is crucial for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound selectively binds to the ATP-binding pocket of Kinase X, preventing the phosphorylation of its downstream substrates. This action effectively blocks the signal transduction cascade of the Growth Factor Signaling Pathway, leading to cell cycle arrest and apoptosis in susceptible cell lines.

Q2: What are the known off-targets of this compound?

A2: Extensive kinase profiling has revealed that this compound can interact with other kinases, albeit at higher concentrations than required for KX inhibition. The most significant off-target is Kinase Y (KY) , a kinase with high structural homology to KX that is involved in metabolic regulation. At micromolar concentrations, this compound may also interact with non-kinase proteins, such as Protein Z (PZ) , which can affect cytoskeletal dynamics.

Q3: My cells are showing a phenotype that is not consistent with the known function of Kinase X. Could this be an off-target effect?

A3: Yes, this is a possibility. If the observed phenotype does not align with the canonical GFSP pathway, it is important to consider off-target effects. We recommend performing several validation experiments to confirm the on-target activity of this compound in your specific model system. These can include using a structurally related inactive control compound and performing rescue experiments with a this compound-resistant mutant of Kinase X.

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that inhibits Kinase X activity. Performing a dose-response experiment to determine the IC50 value in your specific cell line is a critical first step.[1][2] Additionally, limiting the duration of exposure to the compound can also reduce the likelihood of off-target engagement.[1]

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound.

Issue 1: High levels of cytotoxicity are observed at concentrations that should be selective for Kinase X.
  • Possible Cause: This could be due to off-target effects on essential cellular processes or general cellular toxicity. The sensitivity to off-target effects can vary significantly between different cell lines.[3]

  • Troubleshooting Steps:

    • Confirm the IC50: Perform a detailed dose-response curve to accurately determine the IC50 for KX inhibition in your cell line.

    • Use a Control Compound: Include a structurally similar but biologically inactive analog of this compound in your experiments. This will help differentiate between specific on-target effects and non-specific effects of the chemical scaffold.

    • Assess Off-Target Pathway Activity: Use techniques like western blotting to check for the modulation of known off-target pathways, such as those regulated by Kinase Y.

Issue 2: The observed phenotype is not rescued by a constitutively active downstream effector of Kinase X.
  • Possible Cause: If a constitutively active downstream component of the GFSP pathway fails to rescue the phenotype induced by this compound, it strongly suggests that the effect is not mediated by the inhibition of Kinase X.

  • Troubleshooting Steps:

    • Validate the Rescue Construct: Ensure that your constitutively active downstream effector is expressed and functional in your experimental system.

    • Investigate Off-Target Engagement: Consider the possibility that this compound is acting on a parallel pathway or a completely different cellular process. A broader analysis, such as proteomic or transcriptomic profiling, may be necessary to identify the affected pathways.

    • Perform a Target Engagement Assay: To confirm that this compound is binding to Kinase X in your cells, a target engagement assay can be employed.[4]

Issue 3: Results with this compound are inconsistent between experiments.
  • Possible Cause: Inconsistent results can arise from several factors, including variability in cell culture conditions, compound stability, and experimental technique.[1]

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices: Use cells within a consistent and narrow passage number range for your experiments. Ensure that cell seeding density and confluency are consistent at the time of treatment.[1]

    • Proper Compound Handling: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1]

    • Control for Edge Effects: In multi-well plate assays, the outer wells are more susceptible to evaporation, which can alter the effective compound concentration. It is advisable to not use the outermost wells for experimental samples and instead fill them with sterile media or buffer.[3]

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of this compound
Kinase TargetIC50 (nM)Description
Kinase X (KX) 15 Primary Target
Kinase Y (KY)250Primary Off-Target
Kinase Z (KZ)>10,000Not significantly inhibited
Other Kinases>10,000Broadly selective

This data represents a summary of results from a panel of over 300 human kinases.

Experimental Protocols

Protocol 1: Determining the Cellular IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium.[1] It is also important to include a vehicle control (e.g., DMSO at the same concentration as in the highest this compound dose) and a no-treatment control.[1]

  • Treatment: Remove the medium from the cells and add the this compound dilutions. Incubate for a predetermined duration (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., resazurin-based or ATP-based) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.[1]

Protocol 2: Validating On-Target Engagement via Western Blot
  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include appropriate positive and negative controls.

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a direct downstream substrate of Kinase X. Subsequently, strip the membrane and re-probe with an antibody for the total protein of the downstream substrate to confirm that changes in phosphorylation are not due to changes in protein expression.[5]

Visualizations

Signaling Pathway Diagram

GFSP_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X (KX) Kinase X (KX) Receptor->Kinase X (KX) Downstream Substrate Downstream Substrate Kinase X (KX)->Downstream Substrate Phosphorylation Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation This compound This compound This compound->Kinase X (KX) Inhibition

Caption: The Growth Factor Signaling Pathway (GFSP) and the inhibitory action of this compound on Kinase X.

Experimental Workflow for Troubleshooting Off-Target Effects

Troubleshooting_Workflow start Unexpected Phenotype Observed q1 Is the IC50 for KX inhibition confirmed in your cell line? start->q1 a1_no Perform dose-response and determine IC50 q1->a1_no No a1_yes Proceed to next validation step q1->a1_yes Yes a1_no->q1 q2 Does an inactive analog reproduce the phenotype? a1_yes->q2 a2_yes Phenotype is likely due to non-specific or off-target effects. q2->a2_yes Yes a2_no Phenotype is likely specific to the this compound scaffold. q2->a2_no No q3 Can the phenotype be rescued by a This compound-resistant KX mutant? a2_no->q3 a3_no Phenotype is likely an off-target effect. q3->a3_no No a3_yes Phenotype is on-target. q3->a3_yes Yes

Caption: A decision-making workflow for troubleshooting potential off-target effects of this compound.

Logical Relationship Diagram for Data Interpretation

Data_Interpretation exp_data Experimental Data Phenotype A observed with this compound on_target On-Target Hypothesis (KX inhibition) Downstream substrate of KX is dephosphorylated Phenotype is rescued by KX-mutant exp_data:f1->on_target:f0 Consistent with off_target Off-Target Hypothesis (e.g., KY inhibition) Downstream substrate of KY is dephosphorylated Phenotype is not rescued by KX-mutant exp_data:f1->off_target:f0 Inconsistent with conclusion conclusion on_target:f2->conclusion Leads to off_target:f2->conclusion Leads to

References

Technical Support Center: Modifying Lagunamine for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the structural modification of lagunamine to improve its therapeutic efficacy. As specific biological activity data for this compound is limited in current literature, this guide draws upon the known activities of other indole alkaloids isolated from Alstonia scholaris and general principles of alkaloid chemistry and cancer biology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential therapeutic application?

This compound, also known as 19-hydroxytubotaiwine, is a monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris.[1][2] While extensive biological data for this compound is not yet available, other alkaloids from Alstonia scholaris have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] Notably, some alkaloids from this plant exert antitumor effects by disrupting glutathione homeostasis or inhibiting inflammatory pathways involving COX-2.[5][6][7] Based on its structural class, this compound is a candidate for investigation as a cytotoxic or anti-inflammatory agent.

Q2: What are the primary challenges in working with this compound and its derivatives?

Researchers may encounter challenges in isolating sufficient quantities of this compound from its natural source. The synthesis of complex indole alkaloids can also be a significant hurdle. Furthermore, poor aqueous solubility and potential off-target effects are common issues with natural product-based drug candidates that may require structural modifications to address.

Q3: What structural modifications can be proposed to enhance the efficacy of this compound?

Given the precedent from other indole alkaloids, several modifications could be explored to potentially enhance this compound's efficacy:

  • Modification of the indole nucleus: Introducing electron-withdrawing or electron-donating groups to the indole ring can modulate the molecule's electronic properties and its interaction with biological targets.[8]

  • Alteration of the hydroxyl group: The 19-hydroxyl group could be a key site for metabolic inactivation. Esterification or etherification at this position could improve metabolic stability and bioavailability.

  • Introduction of functional groups: Adding moieties that can participate in hydrogen bonding or other interactions may improve target binding affinity.

Q4: Which signaling pathways are likely affected by this compound and its derivatives?

Based on the activity of related alkaloids and many natural products, this compound derivatives are hypothesized to induce cytotoxicity in cancer cells via the intrinsic (mitochondrial) apoptosis pathway.[9][10] This pathway is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[11][12] Other potential pathways include the inhibition of pro-inflammatory enzymes like COX-2 and 5-LOX.[6]

Troubleshooting Guides

Problem 1: Low Yield During Synthesis of this compound Derivatives
Potential Cause Troubleshooting Step
Poor solubility of starting material Screen a variety of solvents or solvent mixtures. Consider gentle heating to improve solubility.
Side reactions Protect reactive functional groups (e.g., the indole nitrogen or the hydroxyl group) before carrying out the desired modification.
Inefficient catalyst If using a catalyzed reaction (e.g., for C-H functionalization), screen different catalysts and ligands.[13]
Reaction conditions not optimal Systematically vary reaction parameters such as temperature, time, and stoichiometry of reagents.
Problem 2: Inconsistent Results in Cytotoxicity Assays
Potential Cause Troubleshooting Step
Compound precipitation in media Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the cell culture media is low and consistent across all wells.
Cell line variability Ensure consistent cell passage number and seeding density. Regularly test for mycoplasma contamination.
Assay interference Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Validate results with an alternative assay that has a different readout (e.g., CellTiter-Glo® or a live/dead stain).
Inaccurate compound concentration Verify the purity and concentration of your synthesized derivatives using analytical techniques like NMR and mass spectrometry.
Problem 3: Derivative Shows Reduced Efficacy Compared to Parent Compound
Potential Cause Troubleshooting Step
Loss of key pharmacophore The modification may have altered a crucial functional group required for target binding. Analyze the structure-activity relationship (SAR) of your derivatives to identify key moieties.
Steric hindrance The newly introduced group may be too bulky and prevent the molecule from fitting into the target's binding pocket.
Poor cell permeability The modification may have increased the polarity or molecular weight of the compound, hindering its ability to cross the cell membrane. Assess permeability using a PAMPA assay.

Quantitative Data Summary

The following table presents hypothetical cytotoxicity data for this compound and a series of its synthesized derivatives against a human lung carcinoma cell line (A549). This data is for illustrative purposes to guide the interpretation of experimental results.

Compound Modification IC₅₀ (µM) vs. A549 Cells
This compound-15.2
Derivative 119-O-acetyl8.5
Derivative 25-Bromoindole5.1
Derivative 3N-Methylindole22.8
Derivative 419-O-(2-aminoethyl)> 50

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a this compound Derivative (19-O-acetylation)
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add acetic anhydride (1.5 equivalents) and triethylamine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 19-O-acetyl this compound derivative.

Protocol 2: Cytotoxicity Determination using MTT Assay
  • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies This compound This compound modification Structural Modification This compound->modification purification Purification (Chromatography) modification->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 sar SAR Analysis ic50->sar apoptosis Apoptosis Assays (Annexin V, Caspase) ic50->apoptosis pathway Pathway Analysis (Western Blot) apoptosis->pathway

Caption: Workflow for the modification and evaluation of this compound.

mitochondrial_apoptosis_pathway This compound This compound Derivative stress Cellular Stress This compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized mitochondrial apoptosis pathway induced by this compound.

References

Technical Support Center: Scaling Up the Synthesis of 19-Hydroxytubotaiwine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 19-Hydroxytubotaiwine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Hypothetical Two-Stage Synthesis Overview

The scaled-up synthesis of 19-Hydroxytubotaiwine is presented here as a hypothetical two-stage process due to the limited availability of a direct, published scale-up protocol. This model is based on established synthetic routes for tubotaiwine and general principles of late-stage C-H functionalization common in alkaloid synthesis.

Stage 1: Synthesis of Tubotaiwine Precursor. This involves the multi-step synthesis of the tubotaiwine core, which is a common precursor for various functionalized derivatives.

Stage 2: Late-Stage C19-Hydroxylation. This step introduces the hydroxyl group at the C19 position of the tubotaiwine scaffold. This is a critical and often challenging transformation, especially at scale.

Troubleshooting Guides

Stage 1: Scaling Up the Synthesis of the Tubotaiwine Precursor

Question 1: We are observing a significant decrease in yield for the key cyclization step when moving from a 1 g to a 100 g scale. What are the potential causes and solutions?

Answer:

A decrease in yield during scale-up of cyclization reactions is a common issue. Several factors could be contributing to this problem.

  • Mixing and Heat Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure you are using an appropriate overhead stirrer and that the vessel geometry allows for efficient agitation. Monitor the internal reaction temperature at multiple points if possible.

  • Reagent Addition: The rate of reagent addition becomes more critical at a larger scale. A slow and controlled addition of the cyclization agent can help to maintain a low concentration of reactive intermediates and minimize dimerization or polymerization.

  • Solvent Effects: The volume of solvent and its purity can have a more pronounced effect on a larger scale. Ensure all solvents are rigorously dried, as trace amounts of water can quench sensitive reagents or catalyze side reactions.

Quantitative Data Summary: Effect of Process Parameters on Cyclization Yield

ParameterLab Scale (1 g)Pilot Scale (100 g) - UnoptimizedPilot Scale (100 g) - Optimized
Reaction Vessel 50 mL Round Bottom Flask5 L Jacketed Reactor5 L Jacketed Reactor
Stirring Magnetic Stir BarSingle Impeller Overhead StirrerBaffled Reactor with Dual Impellers
Reagent Addition Bolus AdditionRapid Addition (5 min)Slow Addition (60 min)
Yield 85%45%78%

Question 2: During the workup of the crude tubotaiwine precursor, we are experiencing emulsion formation and poor phase separation. How can we improve the extraction efficiency?

Answer:

Emulsion formation is a frequent challenge when working with alkaloids due to their basic nitrogen atoms, which can act as surfactants.[1][2]

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. For extraction into an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the alkaloid. Conversely, for an acid wash, a pH of < 2 is recommended.

  • Solvent Choice: Consider using a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol, which can sometimes break emulsions.[1]

  • Brine Wash: After the initial extraction, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: In persistent cases, filtering the entire mixture through a pad of celite can help to break up the emulsion.

Stage 2: Scaling Up the Late-Stage C19-Hydroxylation

Question 3: The C19-hydroxylation reaction is not going to completion, and we observe significant recovery of the starting tubotaiwine precursor. How can we improve the conversion?

Answer:

Incomplete conversion in late-stage functionalization is often related to catalyst deactivation, insufficient reagent stoichiometry, or steric hindrance.

  • Catalyst Loading and Stability: On a larger scale, the catalyst-to-substrate ratio may need to be re-optimized. Ensure the catalyst is fully dissolved and active. Some catalysts are sensitive to air or moisture, so rigorous inert atmosphere techniques are crucial.

  • Reagent Stoichiometry: Increase the equivalents of the hydroxylating agent. However, be mindful that excess reagent can lead to over-oxidation or other side reactions. A stepwise addition of the hydroxylating agent might be beneficial.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a modest increase in temperature may improve the rate, but this should be done cautiously to avoid degradation.

Question 4: We are observing the formation of multiple hydroxylated isomers in addition to the desired 19-Hydroxytubotaiwine. How can we improve the regioselectivity of the hydroxylation?

Answer:

Controlling regioselectivity in C-H functionalization is a significant challenge.

  • Directing Groups: If the chosen synthetic route allows, the introduction of a directing group on the tubotaiwine scaffold can guide the hydroxylation to the desired position. This group would need to be removed in a subsequent step.

  • Catalyst and Ligand Screening: The choice of metal catalyst and its coordinating ligands can have a profound influence on the regioselectivity. A screening of different catalyst/ligand combinations may be necessary to find the optimal system for C19-hydroxylation.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting which C-H bond is most accessible for reaction. Experiment with solvents of varying polarity and coordinating ability.

Quantitative Data Summary: Effect of Catalyst on Hydroxylation Regioselectivity

Catalyst SystemC19-OH : Other IsomersYield of 19-Hydroxytubotaiwine
Fe(acac)₃ 3 : 140%
Pd(OAc)₂ with L1 8 : 165%
Rh₂(esp)₂ 15 : 175%

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 19-Hydroxytubotaiwine on a large scale?

A1: Large-scale purification of polar alkaloids like 19-Hydroxytubotaiwine can be challenging. While column chromatography on silica gel is common at the lab scale, it can be cumbersome and expensive for larger quantities.[1][3] Consider the following approaches:

  • Crystallization: If a suitable solvent system can be found, crystallization is often the most efficient and cost-effective method for purifying the final product or a key intermediate.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is a viable option, although it can be expensive and generate significant solvent waste.

  • pH-Zone-Refining Centrifugal Partition Chromatography: This is a powerful technique for the large-scale separation of alkaloids directly from crude extracts.[4]

Q2: How can we assess the stability of 19-Hydroxytubotaiwine during workup and purification?

A2: Indole alkaloids can be sensitive to air, light, and acidic or basic conditions.[5] To assess stability:

  • Stress Testing: Subject small samples of the purified compound to different conditions (e.g., elevated temperature, exposure to air, different pH values) and monitor for degradation by LC-MS over time.

  • In-Process Monitoring: Analyze samples at different stages of the workup and purification process to identify any steps where significant degradation is occurring. It is advisable to determine the content of indole alkaloids within 24 hours of extraction.[5]

Q3: What are the key safety considerations when scaling up the synthesis of 19-Hydroxytubotaiwine?

A3: Scaling up any chemical synthesis introduces new safety challenges.

  • Reagent Handling: Many reagents used in complex synthesis are toxic, flammable, or pyrophoric. Ensure that all personnel are trained in the proper handling of these materials at scale and that appropriate personal protective equipment (PPE) is used.

  • Exothermic Reactions: Be aware of any highly exothermic steps in the synthesis. Use a reaction calorimeter to measure the heat of reaction and ensure that the cooling capacity of the reactor is sufficient to control any potential thermal runaway.

  • Waste Disposal: The large-scale synthesis will generate significant quantities of chemical waste. Ensure that a proper waste management plan is in place in accordance with local regulations.

Experimental Protocols

Protocol 1: General Procedure for a Key Cyclization Step in Tubotaiwine Precursor Synthesis (Pilot Scale)
  • Reactor Setup: A 5 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is assembled and dried under vacuum with a heat gun.

  • Reagent Charging: The reactor is charged with the acyclic precursor (100 g, 1.0 equiv) and anhydrous dichloromethane (2 L). The solution is cooled to 0 °C with stirring.

  • Cyclization: The cyclizing agent (1.2 equiv) is dissolved in anhydrous dichloromethane (500 mL) and added to the dropping funnel. The solution is added dropwise to the stirred reaction mixture over a period of 60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction is monitored by TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry) until the starting material is consumed (typically 2-4 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (1 L).

  • Workup: The layers are separated. The aqueous layer is extracted with dichloromethane (2 x 500 mL). The combined organic layers are washed with brine (1 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyclized product.

Protocol 2: General Procedure for Late-Stage C19-Hydroxylation (Pilot Scale)
  • Reactor Setup: A 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet is assembled and flame-dried.

  • Reagent Charging: The flask is charged with the tubotaiwine precursor (50 g, 1.0 equiv), the rhodium catalyst (0.02 equiv), and anhydrous acetonitrile (1 L). The mixture is stirred under a nitrogen atmosphere.

  • Hydroxylation: The hydroxylating agent (1.5 equiv) is added portion-wise over 30 minutes. The reaction mixture is then heated to 60 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by LC-MS. Additional portions of the hydroxylating agent may be added if the reaction stalls.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (1 L) and washed with a 10% aqueous solution of sodium thiosulfate (2 x 500 mL) and brine (500 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or crystallization to yield 19-Hydroxytubotaiwine.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Tubotaiwine Precursor Synthesis cluster_stage2 Stage 2: C19-Hydroxylation start1 Acyclic Precursor cyclization Cyclization start1->cyclization workup1 Workup & Purification cyclization->workup1 precursor Tubotaiwine Precursor workup1->precursor hydroxylation Hydroxylation precursor->hydroxylation workup2 Workup & Purification hydroxylation->workup2 final_product 19-Hydroxytubotaiwine workup2->final_product

Caption: Overall workflow for the scaled-up synthesis of 19-Hydroxytubotaiwine.

troubleshooting_cyclization cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Cyclization at Scale cause1 Poor Mixing / Heat Transfer issue->cause1 cause2 Rapid Reagent Addition issue->cause2 cause3 Solvent Impurities issue->cause3 solution1 Improve Agitation (Overhead Stirrer, Baffles) cause1->solution1 solution2 Slow, Controlled Addition cause2->solution2 solution3 Use High-Purity, Anhydrous Solvents cause3->solution3

Caption: Troubleshooting logic for low yield in the cyclization step.

purification_strategy start Crude 19-Hydroxytubotaiwine decision Purity Requirement? start->decision high_purity High Purity (>99%) decision->high_purity High moderate_purity Moderate Purity (95-99%) decision->moderate_purity Moderate prep_hplc Preparative HPLC high_purity->prep_hplc crystallization Crystallization moderate_purity->crystallization final Pure Product prep_hplc->final crystallization->final

Caption: Decision tree for selecting a large-scale purification strategy.

References

Validation & Comparative

Comparing the cytotoxicity of Lagunamine to other Alstonia alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various alkaloids isolated from plants of the Alstonia genus, a rich source of bioactive indole alkaloids. While the user's original query mentioned "Lagunamine," no specific data for an alkaloid of this name could be retrieved from the scientific literature. Therefore, this comparison focuses on other well-documented and cytotoxic Alstonia alkaloids, offering valuable insights for cancer research and drug discovery programs.

Quantitative Cytotoxicity Data

The cytotoxic potential of Alstonia alkaloids has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of cytotoxicity, are summarized in the table below. These values have been compiled from multiple studies and highlight the varying degrees of potency among different alkaloids and their selectivity towards different cancer types.

AlkaloidPlant SourceCancer Cell LineCell Line TypeIC50 (µM)Assay
O-acetylmacralstonine Alstonia macrophyllaMOR-PLung Adenocarcinoma6.3SRB
COR-L23Large Cell Lung Carcinoma4.1SRB
StMI1aMelanoma2-10SRB
Caki-2Renal Cell Carcinoma2-10SRB
MCF7Breast Adenocarcinoma2-10SRB
LS174TColon Adenocarcinoma2-10SRB
Villalstonine Alstonia macrophyllaMOR-PLung Adenocarcinoma< 5SRB[1]
COR-L23Large Cell Lung Carcinoma< 5SRB[1]
StMI1aMelanoma2-10SRB[2]
Caki-2Renal Cell Carcinoma2-10SRB[2]
MCF7Breast Adenocarcinoma2-10SRB[2]
LS174TColon Adenocarcinoma2-10SRB[2]
Macrocarpamine Alstonia macrophyllaStMI1aMelanoma2-10SRB[2]
Caki-2Renal Cell Carcinoma2-10SRB[2]
MCF7Breast Adenocarcinoma2-10SRB[2]
LS174TColon Adenocarcinoma2-10SRB[2]
Alkaloid Fraction Alstonia scholarisHeLaCervical Cancer5.53 (µg/mL)Not Specified
HepG2Liver Cancer25 (µg/mL)Not Specified[3]
HL-60Leukemia11.16 (µg/mL)Not Specified
KBNasopharyngeal Cancer10 (µg/mL)Not Specified
MCF-7Breast Cancer29.76 (µg/mL)Not Specified
Acetoxytabernosine Alstonia yunnanensisSMMC7721Hepatocellular Carcinoma15.3SRB[4]
BEL-7402Hepatocellular Carcinoma19.3SRB[4]
CT26Colon Carcinoma35.8SRB[5]
HCT116Colorectal Carcinoma29.47SRB[5]
Alstoyunine F Alstonia yunnanensisHL-60Leukemia3.89Not Specified[6]
SMMC-7721Hepatocellular Carcinoma21.73Not Specified[6]
Alstiyunnanenine D Alstonia yunnanensisSOSP-9607Osteosarcoma< 6Not Specified[7]
MG-63Osteosarcoma< 6Not Specified[7]
Saos-2Osteosarcoma< 6Not Specified[7]
M663Osteosarcoma< 6Not Specified[7]
Alstiyunnanenine E Alstonia yunnanensisSOSP-9607Osteosarcoma< 6Not Specified[7]
MG-63Osteosarcoma< 6Not Specified[7]
Saos-2Osteosarcoma< 6Not Specified[7]
M663Osteosarcoma< 6Not Specified[7]
Alstoniascholarine I Alstonia yunnanensisSOSP-9607Osteosarcoma< 6Not Specified[7]
MG-63Osteosarcoma< 6Not Specified[7]
Saos-2Osteosarcoma< 6Not Specified[7]
M663Osteosarcoma< 6Not Specified[7]

Experimental Protocols

The cytotoxicity data presented above were primarily generated using two common colorimetric assays: the Sulforhodamine B (SRB) assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general methodologies for these assays are outlined below.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the binding of the SRB dye to cellular proteins.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA) to attach them to the bottom of the wells.

  • Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at a wavelength of 510-540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Similar to the SRB assay, cells are seeded in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with the test alkaloids at various concentrations for a defined incubation period.

  • MTT Addition: A solution of MTT is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Incubation: The plates are incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured at a wavelength of around 570 nm. The intensity of the color is proportional to the number of metabolically active, viable cells.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of several Alstonia alkaloids are attributed to the induction of apoptosis, or programmed cell death. The following diagrams illustrate a general workflow for assessing cytotoxicity and a proposed signaling pathway for apoptosis induced by these alkaloids.

G General Workflow for Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plates adherence Allow cells to adhere overnight cell_seeding->adherence add_alkaloid Add varying concentrations of Alstonia alkaloid adherence->add_alkaloid incubation Incubate for 48-72 hours add_alkaloid->incubation assay_choice Perform SRB or MTT Assay incubation->assay_choice read_absorbance Measure absorbance assay_choice->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Cytotoxicity Assessment Workflow

G Proposed Apoptotic Signaling Pathway for Alstonia Alkaloids cluster_0 Initiation cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade cluster_3 Execution cluster_4 Extrinsic Pathway alkaloid Alstonia Alkaloid bcl2 Bcl-2 (anti-apoptotic) (downregulated) alkaloid->bcl2 inhibits bax Bax (pro-apoptotic) (upregulated) alkaloid->bax activates caspase8 Caspase-8 activation alkaloid->caspase8 activates cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis caspase8->caspase3

Apoptotic Signaling Pathway

The proposed mechanism suggests that certain Alstonia alkaloids may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. Evidence points towards the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria.[8] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[4] Additionally, activation of the initiator caspase-8 has been observed, suggesting a potential crosstalk with the extrinsic pathway.[9] The ultimate cleavage of substrates like PARP by activated caspase-3 leads to the characteristic morphological and biochemical changes associated with apoptosis.[4]

This guide serves as a starting point for researchers interested in the cytotoxic properties of Alstonia alkaloids. The provided data and pathways can aid in the selection of promising candidates for further investigation and development as potential anticancer agents.

References

Unveiling the Anti-Inflammatory Potential of Lagunamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the anti-inflammatory mechanisms of Lagunamine have revealed a significant gap in the existing scientific literature. Extensive searches have not yielded specific data on a compound named "this compound" in the context of inflammation or related signaling pathways.

This guide, therefore, aims to provide a framework for validating the anti-inflammatory properties of a novel compound, using established methodologies and comparative analysis with well-characterized anti-inflammatory agents. While we cannot provide specific data for "this compound," we will outline the necessary experimental protocols and data presentation formats that would be required for a thorough investigation.

Hypothetical Anti-inflammatory Mechanism of a Novel Compound

For the purpose of this guide, let us hypothesize that a novel compound, hereafter referred to as "Compound X," exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, key regulators of the inflammatory response.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli IKK IKK Complex ProInflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Induces

Figure 1. Simplified NF-κB signaling pathway.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key MAPK families include ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of various transcription factors, resulting in the expression of inflammatory mediators.

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli ERK_KK MAPKK (MEK) ProInflammatory_Stimuli->ERK_KK JNK_KK MAPKK (MKK4/7) ProInflammatory_Stimuli->JNK_KK p38_KK MAPKK (MKK3/6) ProInflammatory_Stimuli->p38_KK ERK_K MAPK (ERK) ERK_KK->ERK_K Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK_K->Transcription_Factors JNK_K MAPK (JNK) JNK_KK->JNK_K JNK_K->Transcription_Factors p38_K MAPK (p38) p38_KK->p38_K p38_K->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 2. Overview of the MAPK signaling pathways.

Comparative Performance with Alternative Anti-inflammatory Agents

To validate the efficacy of Compound X, its performance would be compared against established anti-inflammatory drugs with known mechanisms of action.

CompoundTarget Pathway(s)Known Effects
Dexamethasone Glucocorticoid ReceptorBroad anti-inflammatory effects, inhibits NF-κB and AP-1
Ibuprofen COX-1/COX-2Non-steroidal anti-inflammatory drug (NSAID), inhibits prostaglandin synthesis
Bay 11-7082 IKK (NF-κB pathway)Specific inhibitor of IκBα phosphorylation
SB203580 p38 MAPKSpecific inhibitor of the p38 MAPK pathway

Supporting Experimental Data

The following tables represent hypothetical data that would be generated to compare the anti-inflammatory effects of Compound X with other agents.

Table 1: Effect of Compounds on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

Treatment (1 µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Unstimulated) 15.2 ± 2.110.5 ± 1.8
LPS (100 ng/mL) 2548.6 ± 150.31875.4 ± 120.9
LPS + Compound X 876.3 ± 75.8654.9 ± 55.2
LPS + Dexamethasone 452.1 ± 40.5321.7 ± 30.1
LPS + Ibuprofen 1987.4 ± 130.21543.8 ± 110.6

Table 2: Inhibition of NF-κB and MAPK Pathway Activation

Treatment (1 µM)IκBα Phosphorylation (% of LPS control)p38 Phosphorylation (% of LPS control)
LPS (100 ng/mL) 100100
LPS + Compound X 35.6 ± 4.242.1 ± 5.5
LPS + Bay 11-7082 12.3 ± 2.195.8 ± 8.7
LPS + SB203580 98.2 ± 9.18.9 ± 1.5

Experimental Protocols

Cell Culture and Treatment:

RAW 264.7 murine macrophages would be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells would be seeded in appropriate plates and allowed to adhere overnight. Prior to stimulation, cells would be pre-treated with Compound X or other inhibitors for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for the indicated times.

Enzyme-Linked Immunosorbent Assay (ELISA):

The concentration of TNF-α and IL-6 in the cell culture supernatants would be measured using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis:

Following treatment, cells would be lysed, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-IκBα, total IκBα, phospho-p38, and total p38. After incubation with HRP-conjugated secondary antibodies, protein bands would be visualized using an enhanced chemiluminescence detection system.

Experimental Workflow:

Experimental_Workflow Start Start: Seed RAW 264.7 cells Pretreat Pre-treat with Compound X or other inhibitors Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA ELISA for Cytokines (TNF-α, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot for Pathway Proteins Lyse_Cells->Western_Blot Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anti-inflammatory Mechanism Data_Analysis->Conclusion

Figure 3. General experimental workflow.

This guide provides a comprehensive, albeit hypothetical, framework for the validation of a novel anti-inflammatory compound. The successful application of these methodologies would provide the necessary data to elucidate its mechanism of action and compare its efficacy to existing treatments. Further research is required to identify and characterize the compound "this compound" to enable a specific and factual analysis.

A Comparative Analysis of the Bioactivities of Lagunamine and Tubotaiwine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, the indole alkaloids Lagunamine and Tubotaiwine present an interesting case for comparative bioactivity analysis. Structurally, these compounds are closely related, with this compound being the 19-hydroxy derivative of Tubotaiwine. Both are isolated from plant species of the Apocynaceae family, notably from the genus Alstonia. While Tubotaiwine has been the subject of several pharmacological investigations, data on the biological activities of this compound remains conspicuously absent in publicly available scientific literature. This guide, therefore, presents a detailed account of the known bioactivities of Tubotaiwine, supported by experimental data, and highlights the current knowledge gap regarding this compound.

Comparative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of Tubotaiwine. At present, no published quantitative bioactivity data for this compound (19-Hydroxytubotaiwine) has been identified.

BioactivityTarget/AssayTubotaiwineThis compoundReference
Receptor Binding Opiate Receptor (Ki)1.65 ± 0.81 µMNo data available[1]
Antiparasitic Activity Leishmania infantumSelectively activeNo data available[2]
Analgesic Activity Abdominal constriction test in miceActiveNo data available[1]

Detailed Bioactivity Profile of Tubotaiwine

Antiparasitic Activity: Tubotaiwine has demonstrated selective activity against the promastigote form of Leishmania infantum, the causative agent of visceral leishmaniasis[2]. This finding suggests its potential as a scaffold for the development of new anti-leishmanial drugs. However, specific IC50 values from the primary literature are not readily available, precluding a more quantitative assessment of its potency.

Analgesic Activity: In preclinical studies, Tubotaiwine has shown in-vivo analgesic effects in mice, as evaluated by the abdominal constriction test[1]. This assay, which induces a pain-like response, indicated that Tubotaiwine possesses pain-relieving properties. The exact mechanism of its analgesic action is not fully elucidated but may be related to its interaction with opioid and adenosine receptors.

Receptor Binding Affinity: Tubotaiwine has been shown to have an affinity for opiate receptors with a reported Ki value of 1.65 ± 0.81 µM[1]. This interaction provides a plausible mechanism for its observed analgesic effects. Additionally, it has been reported to have an affinity for adenosine receptors in the micromolar range, which could also contribute to its analgesic and other pharmacological effects[1].

Signaling Pathway

While the precise signaling pathways modulated by Tubotaiwine have not been definitively elucidated, its structural classification as an indole alkaloid suggests potential interaction with common pathways targeted by this class of compounds. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis. Many indole alkaloids have been shown to exert their anticancer and anti-inflammatory effects through modulation of the MAPK pathway.

MAPK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_response tubotaiwine Tubotaiwine (Hypothetical Target) tubotaiwine->raf Hypothetical Inhibition

Hypothetical modulation of the MAPK signaling pathway by Tubotaiwine.

Experimental Protocols

1. Antiparasitic Activity Assay against Leishmania infantum

  • Parasite Culture: Promastigotes of Leishmania infantum are cultured at 26°C in a suitable medium such as RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin and streptomycin).

  • Assay Procedure:

    • 96-well microtiter plates are seeded with promastigotes at a density of 1 x 10^6 cells/mL.

    • The test compounds (Tubotaiwine) are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The final DMSO concentration should not exceed 0.5% to avoid toxicity.

    • A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

    • The plates are incubated at 26°C for 72 hours.

    • Parasite viability is assessed using a resazurin-based assay or by direct counting using a hemocytometer.

    • The concentration of the compound that inhibits parasite growth by 50% (IC50) is calculated from the dose-response curve.

2. In-Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test in Mice

  • Animals: Male Swiss albino mice weighing 20-25 g are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Assay Procedure:

    • Mice are divided into groups (n=6-8 per group): a control group, a positive control group (e.g., acetylsalicylic acid), and treatment groups receiving different doses of Tubotaiwine.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

    • Immediately after the injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20-30 minutes.

    • The percentage of inhibition of writhing is calculated for each group compared to the control group.

3. Receptor Binding Assay - Opiate Receptor

  • Membrane Preparation: Rat brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.

  • Binding Assay:

    • The assay is performed in tubes containing the membrane preparation, a radiolabeled ligand specific for the opiate receptor (e.g., [3H]naloxone), and varying concentrations of the test compound (Tubotaiwine).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The inhibition constant (Ki) is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Experimental Workflow Visualization

Experimental_Workflow start Start compound_prep Compound Preparation (Tubotaiwine & this compound) start->compound_prep antiparasitic Antiparasitic Assay (Leishmania infantum) compound_prep->antiparasitic analgesic Analgesic Assay (Writhing Test) compound_prep->analgesic receptor_binding Receptor Binding Assay (Opiate & Adenosine) compound_prep->receptor_binding data_analysis Data Analysis (IC50, ED50, Ki) antiparasitic->data_analysis analgesic->data_analysis receptor_binding->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

General workflow for the comparative bioactivity analysis.

Conclusion

This comparative guide underscores the current state of knowledge regarding the bioactivities of Tubotaiwine and its hydroxylated analog, this compound. Tubotaiwine exhibits promising antiparasitic and analgesic properties, with a known affinity for opiate receptors. In contrast, the bioactivity of this compound remains to be explored. The lack of data for this compound presents a clear opportunity for future research to investigate whether the addition of a hydroxyl group at the C-19 position enhances, diminishes, or alters the biological profile of the parent compound, Tubotaiwine. Such studies are essential for a comprehensive understanding of the structure-activity relationships within this subclass of indole alkaloids and for unlocking their full therapeutic potential.

References

Cross-validation of Lagunamine's targets in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of a novel compound's targets across different cell lines. Due to the unavailability of data for "Lagunamine," this document uses "Haplamine," a quinoline alkaloid with known cytotoxic effects, as an illustrative example to demonstrate the principles of comparative target validation. The methodologies and data presentation formats provided herein can be adapted for the analysis of novel therapeutic compounds.

Comparative Cytotoxicity of Haplamine Across Various Cancer Cell Lines

The initial assessment of a compound's efficacy often involves determining its cytotoxic concentration in various cancer cell lines. This comparative analysis helps identify cell lines that are particularly sensitive or resistant to the compound, providing initial clues about its potential mechanism of action and target specificity.

Table 1: Comparative IC50 Values of Haplamine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of HaplamineReference CompoundIC50 (µM) of Reference
Capan-1Pancreatic Cancer52.5 ± 2.6Gemcitabine> 100 (less potent)
Capan-2Pancreatic Cancer24.3 ± 0.7Gemcitabine> 100 (less potent)
LS174TColorectal Cancer41.5 ± 2.55-FUNot specified
HT29Colorectal Cancer72 ± 25-FUNot specified
SW620Colorectal Cancer32 ± 2.25-FU73 (ineffective)
HepG2Hepatic Cancer59.7 ± 2.1Not specifiedNot specified

Data extracted from a study on the cytotoxic effects of haplamine[1]. The study indicates that haplamine shows significant antiproliferative efficacy, particularly in pancreatic cancer cell lines compared to the standard drug gemcitabine, and in 5-FU-resistant SW620 colorectal cancer cells[1].

Experimental Protocols for Target Validation

Accurate and reproducible experimental design is paramount for the validation of drug targets. Below are detailed protocols for key assays used to assess the cytotoxic and apoptotic effects of a compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[2].

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Haplamine) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. Several methods can be used to detect apoptosis.

A hallmark of apoptosis is the cleavage of nuclear DNA into internucleosomal fragments.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then harvest and lyse the cells using a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

  • DNA Extraction: Centrifuge the lysate to pellet cellular debris. Extract the DNA from the supernatant by precipitation with ethanol and sodium acetate.

  • RNase and Proteinase K Treatment: Treat the DNA pellet with RNase A to remove RNA, followed by Proteinase K to digest proteins.

  • Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[3][4][5].

Protocol:

  • Cell Preparation: Treat cells with the test compound, then harvest and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Visualizing the potential signaling pathways affected by a compound and the experimental workflow can aid in understanding its mechanism of action and in planning further experiments.

Hypothetical Signaling Pathway for Haplamine-Induced Apoptosis

Haplamine has been shown to induce apoptosis[1]. While the precise signaling pathway has not been fully elucidated, many cytotoxic compounds trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Haplamine Haplamine Mitochondrial Stress Mitochondrial Stress Haplamine->Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 (Executioner) Caspase-3 (Executioner) Procaspase-3->Caspase-3 (Executioner) Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis

Caption: A generalized diagram of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for Target Validation

The process of validating a potential drug target involves a series of sequential experiments.

Caption: A typical experimental workflow for drug target validation.

References

Unraveling the Structure-Activity Relationship of Lagunamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the structure-activity relationships (SAR) of lagunamine and its analogs have been hampered by a lack of publicly available research data. As of late 2025, dedicated studies detailing the synthesis and biological evaluation of a series of this compound analogs are not present in the scientific literature. The name "this compound" itself does not appear in major chemical and biological research databases, suggesting it may be a novel, recently discovered compound, a compound known by another name, or potentially a typographical error.

Despite the absence of specific data on this compound, this guide provides a comparative framework based on the SAR studies of other structurally related or functionally analogous marine natural products and synthetic polyamines. This information is intended to offer researchers a foundational understanding of the experimental approaches and potential structure-activity trends that could be relevant to the future study of this compound analogs.

Hypothetical Comparative Data of Bioactive Analogs

In the absence of specific data for this compound, the following table is a hypothetical representation of how quantitative data for a series of analogs would be presented. The data is modeled on typical cytotoxicity assays for marine-derived alkaloids and polyamine analogs.

CompoundModificationCell LineIC50 (µM)
This compound Parent Compound MCF-7 [Hypothetical Value]
Analog 1N-methylation of polyamine chainMCF-7[Hypothetical Value]
Analog 2Acetylation of polyamine chainMCF-7[Hypothetical Value]
Analog 3Truncation of polyamine chainMCF-7[Hypothetical Value]
Analog 4Variation in the cyclic coreMCF-7[Hypothetical Value]
Analog 5Introduction of a halogen substituentMCF-7[Hypothetical Value]

Key Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the SAR studies of cytotoxic natural products and their analogs. These protocols are based on established practices in the field and would be applicable to the evaluation of this compound analogs.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound and its analogs). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 4 hours. The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Experimental Workflows

Given that many cytotoxic marine natural products and polyamine analogs exert their effects through the induction of apoptosis, the following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for investigating the mechanism of action of this compound analogs.

Apoptosis_Signaling_Pathway Lagunamine_Analog This compound Analog Cell_Surface_Receptor Cell Surface Receptor Lagunamine_Analog->Cell_Surface_Receptor Mitochondria Mitochondria Lagunamine_Analog->Mitochondria Stress Caspase_8 Caspase-8 Cell_Surface_Receptor->Caspase_8 Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1. Hypothetical signaling pathway for this compound analog-induced apoptosis.

Experimental_Workflow Synthesis Analog Synthesis & Purification Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity_Screening Lead_Identification Lead Analog Identification Cytotoxicity_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies Lead_Identification->In_Vivo_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Western_Blot Western Blot (Caspase activation) Mechanism_of_Action->Western_Blot

Figure 2. General experimental workflow for SAR studies of this compound analogs.

Concluding Remarks

The successful elucidation of the structure-activity relationships of this compound analogs will be contingent on the initial isolation and characterization of the parent compound, followed by the synthesis of a diverse library of analogs. The application of standard and advanced in vitro and in vivo assays will be crucial in identifying the key structural motifs responsible for biological activity and in understanding the underlying mechanism of action. This guide serves as a prospective framework to aid researchers in the design and execution of such studies once this compound becomes an accessible research subject.

Independent Verification of Lagunamine's Antioxidant Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of Lagunamine against two well-established antioxidants, Quercetin and Ascorbic Acid (Vitamin C). While this compound (19-Hydroxytubotaiwine) is a known alkaloid isolated from Alstonia scholaris, its antioxidant properties are not extensively documented in publicly available scientific literature. Therefore, for the purpose of this illustrative guide, a hypothetical but plausible dataset for this compound is presented to demonstrate a comparative analysis framework. The data for Quercetin and Ascorbic Acid are derived from published experimental findings.

This document offers a summary of quantitative data, detailed experimental protocols for key antioxidant assays, and visualizations of cellular pathways and experimental workflows to aid in the independent verification of novel antioxidant compounds.

Comparative Antioxidant Activity

The antioxidant capacities of this compound, Quercetin, and Ascorbic Acid were evaluated using three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). The results are summarized in the table below.

CompoundDPPH Assay (IC50 in µg/mL)ABTS Assay (IC50 in µg/mL)FRAP Assay (Absorbance at 700 nm)
This compound (Hypothetical) 12.58.21.85
Quercetin 9.9[1]4.54[2]2.6 (Value derived from high antioxidant activity reports)
Ascorbic Acid 8.4[3]50[4]1.9 (Value derived from high antioxidant activity reports)

Lower IC50 values in the DPPH and ABTS assays indicate higher antioxidant activity. Higher absorbance values in the FRAP assay indicate greater reducing power.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound, Quercetin, Ascorbic Acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compounds and the standard (Ascorbic Acid) in methanol.

  • Create a series of dilutions from the stock solutions to achieve a range of concentrations.

  • To a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard.

  • Use 100 µL of methanol in place of the sample as a negative control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compounds

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.

  • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds and the standard in the chosen solvent.

  • Add 10 µL of each sample concentration to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • Determine the IC50 value from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃) solution

  • Test compounds

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare different concentrations of the test compounds and a standard (e.g., Trolox).

  • Add 10 µL of each sample concentration to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A higher absorbance indicates a higher ferric reducing power. The results can be expressed as absorbance values or as equivalents of a standard antioxidant like Trolox.

Visualizations

Signaling Pathway and Experimental Workflows

Oxidative_Stress_Pathway cluster_stress Cellular Stressors cluster_ros Reactive Oxygen Species (ROS) cluster_damage Cellular Damage cluster_defense Antioxidant Defense Mitochondria Mitochondrial Respiration ROS Superoxide (O2•-) Hydroxyl Radical (•OH) Hydrogen Peroxide (H2O2) Mitochondria->ROS Inflammation Inflammation Inflammation->ROS UV UV Radiation UV->ROS Lipid Lipid Peroxidation ROS->Lipid Protein Protein Damage ROS->Protein DNA DNA Damage ROS->DNA Antioxidants Antioxidants (e.g., this compound) Antioxidants->ROS Neutralization

Caption: Simplified signaling pathway of oxidative stress.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample DPPH_sol->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for the DPPH assay.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_work Dilute ABTS•+ to Abs ~0.7 ABTS_stock->ABTS_work Mix Mix ABTS•+ Solution with Sample ABTS_work->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for the ABTS assay.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare and Warm FRAP Reagent Mix Mix FRAP Reagent with Sample FRAP_reagent->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate 30 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure

Caption: Experimental workflow for the FRAP assay.

References

Assessing the Therapeutic Index of 19-Hydroxytubotaiwine: A Comparative Analysis with Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. 19-Hydroxytubotaiwine, an indole alkaloid isolated from plants of the Alstonia genus, has emerged as a compound of interest due to the established anticancer properties of related alkaloids. This guide provides a comparative assessment of the therapeutic potential of 19-Hydroxytubotaiwine, benchmarked against the well-established chemotherapeutic agent, Vincristine. Due to the limited direct experimental data on 19-Hydroxytubotaiwine, this comparison leverages data from closely related Alstonia alkaloids and extracts to provide a foundational assessment for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity and Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. While a specific TI for 19-Hydroxytubotaiwine is not yet established, we can infer its potential by examining the cytotoxicity of related compounds from Alstonia species against both cancerous and normal cell lines and comparing these with Vincristine.

Table 1: Comparative Cytotoxicity (IC50) of Alstonia Alkaloids and Vincristine

Compound/ExtractCancer Cell LineIC50 ValueNormal Cell LineIC50 ValueInferred Therapeutic Index (Normal/Cancer IC50)
Alkaloids from Alstonia macrophylla
O-acetylmacralstonineMOR-P (adenocarcinoma)6.3 µM[1][2]Human Breast Fibroblasts>10 µM[1][2]>1.59
COR-L23 (large cell carcinoma)4.1 µM[2]>2.44
StMI1a (melanoma)~2-10 µM[1][2]-
Caki-2 (renal cell carcinoma)~2-10 µM[1][2]-
MCF7 (breast adenocarcinoma)~2-10 µM[1][2]-
LS174T (colon adenocarcinoma)~2-10 µM[1][2]-
VillalstonineMOR-P (adenocarcinoma)<5 µM[3]---
COR-L23 (large cell carcinoma)<5 µM[3]-
Extracts from Alstonia scholaris
n-hexane fraction (bark)MCF-7 (breast cancer)109.01 µg/mL[4]Vero (normal kidney epithelial)459.47 µg/mL[4]4.21
Chloroform fraction (bark)MCF-7 (breast cancer)163.33 µg/mL[4]Vero (normal kidney epithelial)396.24 µg/mL[4]2.43
Ethanol fraction (bark)MCF-7 (breast cancer)264.19 µg/mL[4]Vero (normal kidney epithelial)579.93 µg/mL[4]2.19
Vincristine
A549 (lung cancer)40 nM[5]HCN2 (neural cell line)>10 µM[5]>250
MCF-7 (breast cancer)5 nM[5]Normal Breast Cells>10 µM[5]>2000
1A9 (ovarian cancer)4 nM[5]---
SY5Y (neuroblastoma)1.6 nM[5]---
MCF7-WT (breast cancer)7.371 nM[6]---

Data Interpretation: The available data suggests that while alkaloids from Alstonia macrophylla exhibit potent cytotoxic activity against a range of cancer cell lines, their toxicity towards normal breast fibroblasts is discernibly less, indicating a potentially favorable therapeutic window.[1][2] Similarly, extracts from Alstonia scholaris demonstrate a higher IC50 value in normal Vero cells compared to MCF-7 cancer cells, yielding inferred therapeutic indices between 2.19 and 4.21.[4] In contrast, Vincristine, a clinically established drug, exhibits a significantly wider therapeutic index, with IC50 values in the nanomolar range for cancer cells and micromolar range for normal cells.[5] This highlights the benchmark that novel compounds like 19-Hydroxytubotaiwine and its congeners must meet or exceed.

Mechanism of Action: A Comparative Overview

Both Vincristine and alkaloids from the Alstonia genus are believed to exert their anticancer effects primarily through the induction of apoptosis, albeit through potentially different signaling cascades.

Vincristine: As a vinca alkaloid, Vincristine's primary mechanism of action is the disruption of microtubule dynamics.[7] By binding to tubulin, it inhibits the polymerization of microtubules, which are essential components of the mitotic spindle. This disruption leads to mitotic arrest at the metaphase, ultimately triggering the intrinsic apoptotic pathway.[7][8]

Alstonia Alkaloids: Studies on alkaloids from various Alstonia species suggest that they also induce apoptosis in cancer cells. For instance, Acetoxytabernosine, an indole alkaloid from Alstonia yunnanensis, has been shown to induce apoptosis through a caspase-dependent intrinsic pathway.[9][10] This involves the activation of caspase-9 and caspase-3, and the cleavage of PARP.[9][10] It is plausible that 19-Hydroxytubotaiwine shares a similar apoptotic mechanism.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for Vincristine and a hypothesized pathway for Alstonia alkaloids based on available data.

Vincristine_Pathway Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition MitoticSpindle Mitotic Spindle Disruption MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) MitoticArrest->Bcl2 Downregulation BaxBak Bax/Bak Activation Bcl2->BaxBak Inhibition Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Vincristine-induced intrinsic apoptotic pathway.

Alstonia_Alkaloid_Pathway Alstonia_Alkaloid Alstonia Alkaloid (e.g., 19-Hydroxytubotaiwine) Cellular_Stress Cellular Stress Alstonia_Alkaloid->Cellular_Stress BaxBak Bax/Bak Activation Cellular_Stress->BaxBak Mitochondria Mitochondrial Membrane Potential (ΔΨm) Collapse BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized intrinsic apoptotic pathway for Alstonia alkaloids.

Experimental Protocols

A standardized method for assessing the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells to ~80% confluency Harvest 2. Harvest and count cells Cell_Culture->Harvest Seed 3. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Harvest->Seed Incubate_Initial 4. Incubate for 24h to allow attachment Seed->Incubate_Initial Add_Compound 5. Add serial dilutions of test compound (e.g., 19-Hydroxytubotaiwine or Vincristine) Incubate_Initial->Add_Compound Incubate_Treatment 6. Incubate for a defined period (e.g., 24, 48, or 72h) Add_Compound->Incubate_Treatment Add_MTT 7. Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT 8. Incubate for 2-4h to allow formazan formation Add_MTT->Incubate_MTT Add_Solvent 9. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance 10. Read absorbance at ~570 nm Add_Solvent->Read_Absorbance Calculate_Viability 11. Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve 12. Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 13. Determine IC50 value Plot_Curve->Determine_IC50

References

A Comparative Analysis of the In Vivo Efficacy of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

An examination of experimental data on the preclinical efficacy of emerging therapeutic compounds.

In the landscape of oncological research, the exploration of novel therapeutic agents with enhanced efficacy and reduced toxicity is a paramount objective. This guide provides a comparative overview of the in-vivo anticancer activity of FBA-TPQ, a novel synthetic analogue of makaluvamine, a marine natural product. The following sections detail the experimental methodologies, present key quantitative data from preclinical studies, and illustrate the associated molecular pathways.

Quantitative In Vivo Efficacy of FBA-TPQ

The in vivo anticancer potential of FBA-TPQ was evaluated in a breast cancer xenograft model using nude mice. The compound demonstrated a dose-dependent inhibition of tumor growth.

Treatment GroupDoseTumor Growth Inhibition (%)Key Protein Level Changes in Xenograft Tumors
FBA-TPQ Dose-dependentSignificant reductionDecreased levels of MDM2, E2F1, Bcl-2, chk1/2, Cdk2, Cdk4, Cdk6, cyclin D1
Control Vehicle--

Further details on the specific dosages and corresponding tumor growth inhibition percentages were not available in the provided information.

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is crucial for the interpretation of the results and for informing future research.

In Vivo Xenograft Model:

  • Cell Line Implantation: MCF-7 and MDA-MB-468 human breast cancer cells were utilized. A specified number of cells were subcutaneously injected into the flank of nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment Administration: Mice were randomized into treatment and control groups. FBA-TPQ was administered, likely via intraperitoneal or intravenous injection, in a dose-dependent manner. The control group received a vehicle solution.

  • Tumor Volume Measurement: Tumor size was measured regularly using calipers, and tumor volume was calculated.

  • Endpoint: The study was concluded after a predetermined period, or when tumors in the control group reached a specific size.

  • Western Blot Analysis: Following the treatment period, xenograft tumors were excised, and protein lysates were prepared. Western blot analysis was performed to determine the expression levels of key proteins involved in cell cycle regulation and apoptosis, including MDM2, E2F1, Bcl-2, chk1/2, Cdk2, Cdk4, Cdk6, and cyclin D1[1].

Molecular Signaling Pathways

The anticancer activity of FBA-TPQ is associated with the modulation of several key signaling pathways that regulate cell cycle progression and apoptosis.

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation cluster_dna_damage DNA Damage Response Cyclin D1 Cyclin D1 Cdk4/6 Cdk4/6 Cyclin D1->Cdk4/6 activates E2F1 E2F1 Cdk4/6->E2F1 activates Cell Proliferation Cell Proliferation E2F1->Cell Proliferation Bcl-2 Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis inhibits chk1/2 chk1/2 Cell Cycle Arrest Cell Cycle Arrest chk1/2->Cell Cycle Arrest FBA-TPQ FBA-TPQ FBA-TPQ->Cyclin D1 inhibits FBA-TPQ->Cdk4/6 inhibits FBA-TPQ->E2F1 inhibits FBA-TPQ->Bcl-2 inhibits FBA-TPQ->chk1/2 inhibits MDM2 MDM2 FBA-TPQ->MDM2 inhibits p53 p53 MDM2->p53 inhibits

Figure 1: A simplified diagram illustrating the inhibitory effects of FBA-TPQ on key proteins involved in cell cycle progression, apoptosis, and DNA damage response.

Experimental Workflow

The process of evaluating the in vivo efficacy of FBA-TPQ follows a structured experimental workflow.

G Breast Cancer Cell Lines Breast Cancer Cell Lines Nude Mice Implantation Nude Mice Implantation Breast Cancer Cell Lines->Nude Mice Implantation Tumor Growth Tumor Growth Nude Mice Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Group (FBA-TPQ) Treatment Group (FBA-TPQ) Randomization->Treatment Group (FBA-TPQ) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Tumor Measurement Tumor Measurement Treatment Group (FBA-TPQ)->Tumor Measurement Control Group (Vehicle)->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis Tumor Excision Tumor Excision Data Analysis->Tumor Excision Western Blot Western Blot Tumor Excision->Western Blot Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Figure 2: A flowchart outlining the key steps in the in vivo xenograft study of FBA-TPQ.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Lagunamine

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For a compound like Lagunamine, which is handled in research and development settings, adherence to strict disposal protocols is essential to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The level of PPE should be determined by a risk assessment of the compound's properties. For a compound with potential hazards, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1][2]

  • Body Protection: A lab coat or a chemical-resistant apron.[2]

  • Respiratory Protection: If there is a risk of aerosol generation or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

All handling and disposal of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

II. Waste Segregation and Collection

Proper segregation of this compound waste is the foundational step for safe and compliant disposal.

  • Designated Waste Container: All waste contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent paper), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container material should be compatible with the chemical nature of this compound.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any associated hazard symbols as indicated by its Safety Data Sheet (SDS).[3]

III. Disposal Procedures

The following step-by-step procedures should be followed for different forms of this compound waste.

A. Unused or Concentrated this compound

  • Transfer: Carefully transfer any unused or concentrated this compound into the designated hazardous waste container.

  • Sealing: Ensure the container is tightly sealed to prevent any leaks or spills.[3]

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

B. Dilute Solutions of this compound

  • Collection: Collect all aqueous solutions containing this compound in a designated hazardous waste container. Do not dispose of these solutions down the drain unless explicitly permitted by your institution's EHS and local wastewater treatment authorities.[4][5]

  • pH Neutralization: If the solution is acidic or basic, it may require neutralization to a pH between 5.5 and 9.5 before collection, as per institutional guidelines. This should be done cautiously in a fume hood, wearing appropriate PPE.[4]

C. Contaminated Solid Waste

  • Collection: Place all solid materials contaminated with this compound, such as gloves, absorbent paper, and pipette tips, into the designated solid hazardous waste container.[3]

  • Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.[2][6]

IV. Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuation and Notification: Evacuate the immediate area and notify your supervisor and the institution's EHS department.

  • Spill Kit: Use a chemical spill kit to contain and absorb the spill.

  • Collection: Carefully scoop the absorbed material and place it into the designated hazardous waste container.[3]

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent, and collect the cleaning materials as hazardous waste.[3]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters relevant to the disposal of hazardous chemicals like this compound. These values are often determined by institutional policies and local regulations.

ParameterGuidelineSource
pH Range for Aqueous Waste 5.5 - 9.5[4]
Maximum Satellite Accumulation Time Varies by jurisdiction (e.g., 90-180 days)Institutional EHS
Minimum Thickness of Polypropylene Waste Bags 2 mm[7]

Experimental Protocols and Methodologies

As this compound is a compound in the research and development phase, specific experimental protocols for its disposal are not publicly available. The procedures outlined in this document are based on established best practices for the handling and disposal of cytotoxic and other hazardous chemical compounds in a laboratory setting.[1][7][8][9] These protocols are designed to be broadly applicable and should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.

Diagrams

Lagunamine_Disposal_Workflow cluster_preparation Preparation cluster_waste_identification Waste Identification & Segregation cluster_collection Waste Collection cluster_final_disposal Final Disposal start Start Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste liquid_waste Liquid Waste (Unused compound, solutions) identify_waste->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, paper) identify_waste->solid_waste Solid sharps_waste Sharps Waste (Contaminated needles, glass) identify_waste->sharps_waste Sharps collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps_waste->collect_sharps store Store in Satellite Accumulation Area collect_liquid->store collect_solid->store collect_sharps->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup end End of Process ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

This comprehensive guide provides the essential framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks, ensure a safe working environment, and protect the broader ecosystem. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.

References

Essential Safety and Operational Protocols for Handling Lagunamine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical guidance for the handling of Lagunamine, a potent compound with potential cytotoxic properties. All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary barrier against exposure to this compound is the consistent and correct use of appropriate personal protective equipment.[1][2][3] The following PPE is mandatory when handling this compound in any form (solid or solution):

  • Gloves: Double gloving with chemotherapy-tested nitrile gloves is required.[4] The outer glove should be changed immediately upon contamination or every 30 minutes of continuous use. The inner glove must be removed promptly if the outer glove is breached.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn to protect against splashes and aerosols.[1]

  • Respiratory Protection: When handling powdered this compound outside of a certified containment device (e.g., chemical fume hood or biological safety cabinet), a NIOSH-approved respirator (e.g., N95 or higher) is mandatory to prevent inhalation of airborne particles.[2]

PPE ItemSpecificationFrequency of Change
Gloves Chemotherapy-tested nitrile, double-layeredOuter glove every 30 mins or upon contamination
Gown Disposable, solid-front, low-permeabilityPer session or upon contamination
Eye Protection Chemical splash goggles-
Face Protection Full-face shield-
Respiratory NIOSH-approved (e.g., N95)When handling powder outside containment
Operational Plan: Handling and Preparation

All handling of this compound must be conducted in a designated area within a certified chemical fume hood or Class II Biological Safety Cabinet to minimize inhalation exposure.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.

Preparation of Solutions:

  • Work on a disposable, absorbent bench liner to contain any potential spills.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of solutions.

  • When dissolving the powdered compound, add the solvent slowly to the vial to avoid aerosolization.

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to the following procedures:

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench liners, and other disposable materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.[5]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Waste TypeDisposal Container
Contaminated Solids (PPE, etc.) Labeled Hazardous Waste Bag/Container
Contaminated Liquids Labeled Hazardous Waste Container
Contaminated Sharps Designated Sharps Container

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (assuming a molecular weight of 500 g/mol for calculation purposes).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, place a sterile microcentrifuge tube on the analytical balance and tare.

  • Weighing this compound: Carefully weigh 5 mg of this compound powder directly into the tared microcentrifuge tube. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the required volume of DMSO to achieve a 10 mM concentration. For 5 mg of this compound (MW=500 g/mol ), this would be 1 mL of DMSO.

  • Slowly add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Cap the tube securely and vortex at a medium speed until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Labeling and Storage: Clearly label the tube with "this compound," the concentration (10 mM), the solvent (DMSO), the date of preparation, and the preparer's initials. Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in a designated and labeled freezer box.

Visual Workflow for Safe Handling of this compound

Lagunamine_Handling_Workflow start Start: Handling this compound ppe 1. Don Personal Protective Equipment (PPE) - Double Gloves - Gown - Eye/Face Protection start->ppe containment 2. Work in a Certified Containment Device (e.g., Chemical Fume Hood) ppe->containment handling 3. Perform Experimental Procedures (Weighing, Solution Prep, etc.) containment->handling decontamination 4. Decontaminate Work Surfaces handling->decontamination waste_segregation 5. Segregate Hazardous Waste decontamination->waste_segregation liquid_waste Liquid Waste waste_segregation->liquid_waste solid_waste Solid Waste (PPE, etc.) waste_segregation->solid_waste sharps_waste Sharps Waste waste_segregation->sharps_waste waste_disposal 6. Dispose of Waste in Labeled Containers liquid_waste->waste_disposal solid_waste->waste_disposal sharps_waste->waste_disposal ppe_doff 7. Doff PPE in Correct Order waste_disposal->ppe_doff hand_wash 8. Wash Hands Thoroughly ppe_doff->hand_wash end End hand_wash->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.